molecular formula C12H14ClNO2 B1353677 4-Chloro-3-piperidin-1-yl-benzoic acid CAS No. 886501-28-6

4-Chloro-3-piperidin-1-yl-benzoic acid

Cat. No.: B1353677
CAS No.: 886501-28-6
M. Wt: 239.7 g/mol
InChI Key: AWYXXFCRDASAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-piperidin-1-yl-benzoic acid is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-piperidin-1-yl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-piperidin-1-yl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXXFCRDASAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283637
Record name 4-Chloro-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-28-6
Record name 4-Chloro-3-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Chloro-3-piperidin-1-yl-benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-piperidin-1-yl-benzoic acid, a compound of interest for researchers in drug discovery and medicinal chemistry. Notably, as of the date of this publication, this specific molecule is not widely documented in major chemical databases and does not have a readily available CAS (Chemical Abstracts Service) number, suggesting its status as a novel or non-commercial chemical entity. This guide, therefore, leverages established principles of organic chemistry and data from structurally analogous compounds to propose a viable synthetic route, predict its physicochemical properties, and outline potential applications. The methodologies and predictions herein are designed to serve as a foundational resource for scientists looking to synthesize and explore the utility of this and related compounds.

Introduction and Current Status

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a chlorine atom, and a piperidine moiety, suggests its potential as a versatile building block in the synthesis of more complex molecules. The benzoic acid group provides a handle for amide bond formation, while the tertiary amine of the piperidine ring can influence solubility and basicity, and the chlorine atom can modulate the electronic properties of the aromatic ring or serve as a site for further functionalization.

Derivatives of aminobenzoic acid are widely recognized for their biological and pharmaceutical significance.[1][2] They are integral components in the development of therapeutics with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The incorporation of a piperidine ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties.

Given the absence of this compound in commercial catalogs and major databases like PubChem and CAS, this guide will proceed with a scientifically grounded, hypothetical framework for its synthesis and characterization.

Proposed Synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid

The synthesis of the target compound can be approached through several established methods for C-N bond formation on an aromatic ring. The most plausible routes are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Rationale for Synthetic Route Selection

A Nucleophilic Aromatic Substitution (SNAr) reaction is a strong candidate for the synthesis. This reaction typically requires an electron-deficient aromatic ring, which is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.[5][6] In a starting material like 3,4-dichlorobenzoic acid or 4-chloro-3-fluorobenzoic acid, the carboxylic acid and the halogens contribute to the electrophilicity of the ring, making it susceptible to nucleophilic attack by piperidine.

Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a highly versatile and efficient method for forming C-N bonds.[7][8][9] This reaction is known for its broad substrate scope and tolerance of various functional groups.

For this guide, we will detail a protocol based on the SNAr reaction due to its operational simplicity and cost-effectiveness, while acknowledging that the Buchwald-Hartwig amination provides a powerful alternative.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

The proposed synthesis involves the reaction of a di-halogenated benzoic acid with piperidine. 4-Chloro-3-fluorobenzoic acid is a preferred starting material over 3,4-dichlorobenzoic acid because the carbon-fluorine bond is more readily displaced by nucleophiles in SNAr reactions than the carbon-chlorine bond.

Synthetic Workflow start Starting Material: 4-Chloro-3-fluorobenzoic acid reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 100-150 °C) start->reaction reagent Reagent: Piperidine Base (e.g., K2CO3) Solvent (e.g., DMSO) reagent->reaction workup Aqueous Workup (Acidification and Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 4-Chloro-3-piperidin-1-yl-benzoic acid purification->product

Caption: Proposed workflow for the synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid via SNAr.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-3-fluorobenzoic acid (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture with 2M hydrochloric acid until a precipitate forms (pH ~2-3).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Chloro-3-piperidin-1-yl-benzoic acid. These values are estimated based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₂H₁₄ClNO₂From structure
Molecular Weight 239.70 g/mol From formula
pKa (Carboxylic Acid) ~4-5Typical for benzoic acids
pKa (Piperidinium ion) ~8-9Typical for protonated piperidines
logP ~2.5 - 3.5Increased lipophilicity due to piperidine and chlorine
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.Based on the nonpolar piperidine and aromatic rings.
Appearance Likely a white to off-white solid.Common for similar organic acids.

Proposed Spectroscopic Characterization

To confirm the identity and purity of the synthesized 4-Chloro-3-piperidin-1-yl-benzoic acid, the following spectroscopic data would be expected:

  • ¹H NMR:

    • Aromatic protons would appear as multiplets or doublets in the 7-8 ppm region.

    • The methylene protons of the piperidine ring adjacent to the nitrogen would likely be shifted downfield (around 3.0-3.5 ppm).

    • The other piperidine methylene protons would appear further upfield (around 1.5-2.0 ppm).

    • A broad singlet for the carboxylic acid proton would be observed, typically above 10 ppm.

  • ¹³C NMR:

    • A signal for the carboxylic carbon around 165-175 ppm.

    • Aromatic carbon signals between 110-150 ppm.

    • Signals for the piperidine carbons, with the carbons adjacent to the nitrogen appearing around 50-60 ppm and the others around 20-30 ppm.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) would be observed at m/z 239, with a characteristic M+2 peak at m/z 241 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Potential Applications and Research Directions

The structure of 4-Chloro-3-piperidin-1-yl-benzoic acid suggests several potential applications, primarily in the field of drug discovery.

As a Scaffold in Medicinal Chemistry

This compound is an excellent starting point for the synthesis of a library of derivatives. The carboxylic acid can be converted to amides, esters, or other functional groups, while the piperidine nitrogen can be further functionalized. These derivatives could be screened for a variety of biological activities, including but not limited to:

  • Anticancer Agents: Many small molecules with substituted aromatic cores are investigated as kinase inhibitors or for other anticancer properties.[2][3]

  • Antimicrobial Agents: The aminobenzoic acid scaffold is a known pharmacophore in some antibacterial drugs.[1][2]

  • CNS-Active Agents: The piperidine moiety is present in many drugs that act on the central nervous system.

In Materials Science

Substituted benzoic acids can be used as building blocks for polymers, liquid crystals, and other advanced materials. The specific substitution pattern of this compound could impart unique electronic and physical properties to such materials.

Predicted Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions should be taken based on its functional groups.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: The compound may be irritating to the eyes, skin, and respiratory system. The presence of the carboxylic acid suggests it could be corrosive.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-3-piperidin-1-yl-benzoic acid represents an intriguing, albeit underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis via Nucleophilic Aromatic Substitution, outlines its predicted physicochemical and spectroscopic properties, and suggests potential avenues for its application. It is hoped that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this novel compound.

References

  • Patsnap Synapse. (2024). What is Aminobenzoic acid used for?
  • Ali, M., et al. (2023).
  • Haroon, F., et al. (2023).
  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. (2023).
  • MDPI. (2023).
  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid.
  • Smolecule. (n.d.). Buy 2-(1-piperidinyl)Benzoic acid | 42093-97-0.
  • Google Patents. (n.d.). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid.
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • University of Groningen. (n.d.).
  • YouTube. (2019).
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Vapourtec. (n.d.).
  • Chemistry LibreTexts. (2021). 3.
  • Beilstein Journal of Organic Chemistry. (2014).
  • Royal Society of Chemistry. (2020).
  • PubChem. (n.d.). 3-(Piperidine-1-carbonyl)benzoic acid.
  • ResearchGate. (2007). Physicochemical properties of benzoic acid N,N -dialkylhydrazides.

Sources

4-Chloro-3-piperidin-1-yl-benzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid

Introduction

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid featuring a piperidine moiety. Such structures serve as valuable scaffolds and intermediates in medicinal chemistry and materials science. The unique substitution pattern—a chlorine atom para to the carboxylic acid and a piperidinyl group meta to it—offers distinct electronic and steric properties, making it a key building block for developing complex molecular architectures, including novel therapeutic agents and functional materials.

This technical guide provides a comprehensive, field-proven pathway for the synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for the characterization of the final product. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for obtaining this compound.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule points to a disconnection at the C-N bond between the aromatic ring and the piperidine nitrogen. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the key strategic step. This approach involves reacting a suitable di-substituted benzoic acid derivative with piperidine.

The success of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) positioned ortho or para to it. In our target molecule, the carboxylic acid group (-COOH) is a moderate EWG. To facilitate the substitution at the C-3 position, a precursor with a good leaving group at this position is required.

Based on these principles, 3-fluoro-4-chlorobenzoic acid is proposed as an ideal starting material. The rationale is threefold:

  • The carboxylic acid group at C-1 acts as an activating EWG, para to the leaving group at C-3.

  • Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens due to its high electronegativity which strongly polarizes the C-F bond, making the carbon atom highly electrophilic.[1]

  • The reaction is regioselective, as the fluorine at C-3 is significantly more activated for nucleophilic attack than the chlorine at C-4 (which is meta to the -COOH group).

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the SNAr mechanism. This reaction proceeds via a two-step addition-elimination sequence.

  • Nucleophilic Attack: The nucleophile (piperidine) attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).

The presence of the para-carboxylic acid group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first, typically rate-determining, step.

Overall Reaction Scheme

Caption: Proposed synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
3-Fluoro-4-chlorobenzoic acid403-17-8174.555.00 g28.6Starting material
Piperidine110-89-485.157.32 mL85.8Nucleophile (3.0 eq)
Potassium Carbonate (K₂CO₃)584-08-7138.217.92 g57.2Base (2.0 eq)
Dimethyl Sulfoxide (DMSO)67-68-578.1350 mL-Solvent, anhydrous
Ethyl Acetate (EtOAc)141-78-688.11~300 mL-For extraction
Deionized Water7732-18-518.02~500 mL-For work-up
Hydrochloric Acid (HCl), 2M7647-01-036.46As needed-For acidification
Brine (sat. NaCl solution)7647-14-558.44~100 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying agent
Experimental Workflow

Sources

4-Chloro-3-piperidin-1-yl-benzoic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-3-piperidin-1-yl-benzoic acid

Introduction

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount. This guide provides a detailed exploration of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Beyond a simple listing of predicted values, this document, intended for researchers and drug development professionals, delves into the rationale behind the spectral features and outlines the methodologies for their acquisition and interpretation.

The structural hypothesis of 4-Chloro-3-piperidin-1-yl-benzoic acid, with its unique substitution pattern on the benzene ring, presents a distinct spectroscopic fingerprint. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating and sterically bulky piperidinyl group, creates a complex interplay of electronic and steric effects that are directly observable in its spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Chloro-3-piperidin-1-yl-benzoic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which informs on neighboring protons.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, often exchangeable with D₂O.
~7.8 - 8.0Doublet1HAr-H (ortho to COOH)This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the meta proton.
~7.5 - 7.7Doublet of doublets1HAr-H (para to COOH)This proton is influenced by both the ortho chloro and ortho piperidinyl groups. Its splitting pattern will arise from coupling to the two other aromatic protons.
~7.2 - 7.4Doublet1HAr-H (ortho to Cl)This proton is ortho to the electron-withdrawing chlorine, causing a downfield shift. It will be split by the meta proton.
~3.0 - 3.2Triplet4H-N-CH₂- (piperidinyl)These are the protons on the carbons directly attached to the nitrogen. They are deshielded by the nitrogen and will appear as a triplet due to coupling with the adjacent CH₂ group.
~1.6 - 1.8Multiplet6H-CH₂- (piperidinyl)These protons of the piperidinyl ring are in a more shielded environment and will likely appear as a complex multiplet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of 4-Chloro-3-piperidin-1-yl-benzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observation of the acidic proton.[2]

  • Instrument Setup : Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic and piperidinyl multiplets.[2]

  • Acquisition Parameters :

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[3]

    • Integrate the signals to determine the relative number of protons.

¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire Data (FID) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction & Calibration proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 final final proc3->final Final Spectrum

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)AssignmentRationale
~167-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~150Ar-C (attached to N)The carbon attached to the nitrogen of the piperidinyl group is significantly deshielded.
~135Ar-C (attached to Cl)The carbon bearing the chlorine atom is deshielded.
~132Ar-C (ipso to COOH)The carbon to which the carboxylic acid is attached.
~130Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~118Ar-CHAromatic methine carbon.
~53-N-CH₂- (piperidinyl)Carbons directly bonded to nitrogen are deshielded.
~26-CH₂- (piperidinyl)Methylene carbons of the piperidinyl ring.
~24-CH₂- (piperidinyl)Methylene carbon of the piperidinyl ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation : The same sample prepared for ¹H NMR can be used.

  • Instrument Setup : Use the same spectrometer as for ¹H NMR.

  • Acquisition Parameters :

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • A wider spectral width is needed (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

  • Data Processing : Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
2500-3300Broad-COOHO-H stretch (hydrogen-bonded)
~1700Strong-COOHC=O stretch
~1600, ~1475Medium-WeakAromatic RingC=C stretches
~1200-1300Medium-COOHC-O stretch
~1100-1200MediumC-NC-N stretch
~750-850StrongC-ClC-Cl stretch

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[4] The strong carbonyl absorption around 1700 cm⁻¹ further confirms this functional group.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup : Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition :

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

IR Spectroscopy Workflow

G cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing setup1 Clean ATR Crystal setup2 Collect Background Spectrum setup1->setup2 acq1 Place Sample on Crystal setup2->acq1 acq2 Apply Pressure acq1->acq2 acq3 Collect Sample Spectrum acq2->acq3 proc1 Background Subtraction acq3->proc1 proc2 Identify Key Absorption Bands proc1->proc2 final final proc2->final Final IR Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺) : The molecular weight of 4-Chloro-3-piperidin-1-yl-benzoic acid (C₁₂H₁₄ClNO₂) is approximately 239.07 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be sought.

  • Isotope Pattern : The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

  • Fragmentation : Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The piperidinyl ring can also undergo fragmentation.

Experimental Protocol: Electrospray Ionization (ESI) MS

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup : Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatograph (LC-MS) for sample introduction.

  • Acquisition :

    • Infuse the sample solution into the ESI source.

    • Acquire data in both positive and negative ion modes to determine which provides better sensitivity.

    • For positive mode, expect to see the [M+H]⁺ ion at m/z ~240.

    • For negative mode, expect the [M-H]⁻ ion at m/z ~238.

  • Tandem MS (MS/MS) : To study fragmentation, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[6]

Mass Spectrometry Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_frag Fragmentation Analysis prep1 Prepare Dilute Solution acq1 Infuse into ESI Source prep1->acq1 acq2 Acquire Full Scan MS (Positive & Negative) acq1->acq2 frag1 Select Precursor Ion acq2->frag1 frag2 Perform MS/MS (CID) frag1->frag2 final final frag2->final Mass Spectrum & Fragments

Caption: Workflow for ESI-MS and MS/MS analysis.

Conclusion

The comprehensive spectral analysis of 4-Chloro-3-piperidin-1-yl-benzoic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data and outlined protocols in this guide serve as a robust framework for researchers to approach the characterization of this and structurally similar molecules, ensuring both accuracy and a deep understanding of the underlying chemical principles.

References

  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Al-Omair, M. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

  • Vijayakumar, A., Prathebha, K., & Kala, A. (n.d.). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl)
  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid at BMRB. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

  • NIST. (n.d.). 4-Chlorobenzoic acid, TMS derivative. [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-[[[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-, methyl ester. [Link]

  • Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

  • Hricko, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. [Link]

  • Wang, Y., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-3-piperidin-1-yl-benzoic acid, a heterocyclic building block of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a predictive analysis based on its molecular structure, and provide a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility in various organic solvents. This document is intended to serve as a practical resource for scientists working on the formulation and development of compounds incorporating this moiety.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a foundational physicochemical property that dictates the fate of a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including incomplete absorption, low bioavailability, and unreliable in vitro assay results.[1] Understanding and accurately quantifying the solubility of a compound like 4-Chloro-3-piperidin-1-yl-benzoic acid in a range of solvents is therefore not merely an academic exercise but a crucial step in risk mitigation and rational formulation design. This guide moves beyond simple data reporting to explain the underlying chemical principles and provide a robust framework for experimental validation.

Physicochemical Properties & Structural Analysis

To understand the solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid, we must first analyze its molecular structure.

Molecular Structure:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid in a selected organic solvent at a constant temperature.

Materials:

  • 4-Chloro-3-piperidin-1-yl-benzoic acid (solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: a. Accurately weigh approximately 5-10 mg of the compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached. [2] b. Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 200 rpm). b. Allow the mixture to agitate for at least 24 hours to ensure thermodynamic equilibrium is reached. [3]For some compounds, 48 hours may be necessary. A preliminary time-to-equilibrium study is recommended for novel compounds. [4] c. After incubation, visually inspect each vial to confirm that a solid excess of the compound remains. If all the solid has dissolved, the solution is not saturated, and the experiment must be repeated with more starting material. [5]

  • Sample Processing: a. Remove the vials from the shaker and let them stand briefly. b. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully draw the clear supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulates that could dissolve upon dilution. [5]

  • Quantification by HPLC: a. Prepare a stock solution of the compound in a fully solubilizing solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL). b. From the stock solution, prepare a series of calibration standards (e.g., from 1 µg/mL to 100 µg/mL) by diluting with the HPLC mobile phase. [6] c. Dilute the filtered saturated sample with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded accurately. d. Analyze the calibration standards and the diluted sample using a validated HPLC-UV method. [7][8] e. Plot the peak area versus concentration for the standards to generate a linear calibration curve. f. Use the regression equation from the calibration curve to determine the concentration of the diluted sample. g. Calculate the original solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL. [9]

Conclusion

The solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid is a complex property governed by the interplay of its polar and nonpolar functionalities. While theoretical predictions provide a valuable starting point, they are no substitute for rigorous experimental determination. The shake-flask method coupled with HPLC analysis, as detailed in this guide, represents the definitive approach for obtaining accurate thermodynamic solubility data. This information is indispensable for guiding formulation development, ensuring data integrity in biological assays, and ultimately advancing drug discovery projects that utilize this chemical scaffold.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 923–929. [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from protocols.io. [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from Shodex HPLC Columns and Standards. [Link]

  • ResearchGate. (2016). Polarity Index. Retrieved from ResearchGate. [Link]

  • Korovina, N. (2020). Principles of Solubility in Organic Chemistry. Retrieved from YouTube. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro-Sundia. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex. [Link]

  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from Honeywell. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary. [Link]

  • HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (2010). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from ResearchGate. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from Chemistry LibreTexts. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from Improved Pharma. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from Chromatography Forum. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. Retrieved from OECD iLibrary. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from University of Rochester. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from ResearchGate. [Link]

  • Avdeef, A., Tsinman, K., Tsinman, O., Sun, N., & Voloboy, D. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD iLibrary. [Link]

Sources

A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-4-Chloro-3-piperidin-1-yl-benzoic-Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

4-Chloro-3-piperidin-1-yl-benzoic acid is a synthetic organic compound that, while not extensively studied itself, represents a highly valuable and versatile chemical scaffold for drug discovery. Its structure combines three key pharmacophoric features: a halogenated benzoic acid ring, a tertiary amine, and a piperidine cycle. Analysis of structurally related molecules reveals that this core is prominently featured in compounds with significant biological activity, particularly as kinase inhibitors for oncology. Derivatives of the closely related 3-amino-4-chlorobenzoic acid have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a clinically validated target in non-small-cell lung cancer and other malignancies.[1][2][3] This guide presents a comprehensive, technically-grounded framework for leveraging 4-Chloro-3-piperidin-1-yl-benzoic acid as a starting point for a targeted drug discovery program aimed at developing novel EGFR inhibitors. A secondary potential application in antimicrobial drug discovery is also outlined.

Part 1: Core Scientific Rationale - Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor growth.[5] This makes it a prime target for therapeutic intervention. The 3-amino-4-chlorobenzoic acid motif, a close structural analog to the core of our topic compound, is a key component in several known EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] The chlorine atom and the amino group are often crucial for binding within the ATP-binding pocket of the EGFR kinase domain.

Our central hypothesis is that the 4-Chloro-3-piperidin-1-yl-benzoic acid scaffold provides an ideal foundation for creating a new generation of EGFR inhibitors. The piperidine ring serves as a functional equivalent to the amino group while offering distinct advantages in terms of physicochemical properties and vectors for synthetic elaboration. The carboxylic acid moiety provides a convenient handle for creating a diverse library of amide or ester derivatives, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

The EGFR Signaling Cascade

To understand the therapeutic target, it is crucial to visualize its biological context. Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[6] An effective EGFR inhibitor blocks this initial phosphorylation step, shutting down the entire oncogenic cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription MAPK->Transcription Proliferation, Survival AKT AKT PI3K->AKT AKT->Transcription Survival, Anti-apoptosis Inhibitor Proposed Inhibitor (Deriv. of Core Molecule) Inhibitor->P_EGFR INHIBITS Drug_Discovery_Workflow Start Core Scaffold: 4-Chloro-3-piperidin-1-yl-benzoic acid Step1 Step 1: Library Synthesis (Amide/Ester Derivatives) Start->Step1 Step2 Step 2: Primary Screen (In Vitro EGFR Kinase Assay) Step1->Step2 Step3 Step 3: Hit Confirmation & IC50 (Dose-Response) Step2->Step3 Step4 Step 4: Secondary Screen (Cellular Proliferation Assay) Step3->Step4 Confirmed Hits Step5 Step 5: SAR Analysis (Data Interpretation) Step4->Step5 Step5->Step1 Iterate Design End Lead Candidate for Optimization Step5->End Promising SAR

Sources

discovery and history of piperidine-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Piperidine-Substituted Benzoic Acids

Abstract

The piperidine-substituted benzoic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically successful therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery, history, and development of this versatile chemical class. We will trace its evolution from early serendipitous findings to rational drug design, detailing the progression of synthetic methodologies, the elucidation of complex structure-activity relationships (SAR), and its application across diverse therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, mechanistic underpinnings, and future directions for this important pharmacophore.

Genesis: The Story of Fexofenadine - A Paradigm Shift in Drug Discovery

The history of piperidine-substituted benzoic acids in modern medicine is inextricably linked to the development of second-generation antihistamines. The narrative of fexofenadine (Allegra®) serves as an exemplary case study in drug discovery, highlighting the critical role of metabolism studies and the principle of active metabolite development.

From Terfenadine's Promise to its Peril

The journey began with terfenadine, an early, effective non-sedating antihistamine. However, its widespread use revealed a significant drawback: a risk of fatal cardiac arrhythmias (Torsades de Pointes) when its metabolism was inhibited, typically by co-administration of certain antifungal agents or macrolide antibiotics. This cardiotoxicity was traced to the parent drug's ability to block cardiac potassium channels (hERG channels).

The Discovery of a Safer Metabolite

Intensive investigation into terfenadine's metabolic fate revealed that its antihistaminic activity was primarily due to its major active metabolite, a carboxylic acid derivative formed by the oxidation of a methyl group on the butyl side chain.[2] This metabolite, later named fexofenadine, was found to possess the full therapeutic efficacy of the parent drug but, crucially, lacked the affinity for cardiac potassium channels.[2] It is classified as a second-generation antihistamine because it is less able to cross the blood-brain barrier, thereby avoiding the sedative effects of first-generation antihistamines.[2]

This discovery was a landmark event. It led to the strategic replacement of terfenadine with its safer metabolite, fexofenadine, which was synthesized in 1993 and received FDA approval in 1996.[2] This "metabolite-to-drug" approach has since become a vital strategy in pharmaceutical development to mitigate toxicity and improve drug safety profiles.

G cluster_0 Drug Development Pathway Terfenadine Terfenadine (Parent Drug) Metabolism In Vivo Metabolism (CYP3A4 Oxidation) Terfenadine->Metabolism Toxicity Cardiotoxicity (hERG Blockade) Terfenadine->Toxicity Fexofenadine Fexofenadine (Active Metabolite) Metabolism->Fexofenadine Efficacy Antihistamine Effect (H1 Receptor Blockade) Fexofenadine->Efficacy Approval FDA Approval of Fexofenadine (1996) Fexofenadine->Approval Development Market Withdrawal of Terfenadine Toxicity->Development

Caption: The metabolic journey from terfenadine to the safer, active fexofenadine.

Evolution of Synthetic Strategies

The synthesis of piperidine-substituted benzoic acids has evolved from classical multi-step procedures to more efficient and scalable methods. The chosen strategy often depends on the specific substitution patterns required for the target molecule.

Foundational Synthetic Approaches

Early syntheses often relied on established reactions like Friedel-Crafts acylation to construct the core structure. For instance, a common route to fexofenadine involves the acylation of α,α-dimethyl phenyl acetic acid ester with 4-chlorobutanoyl chloride.[3] A significant challenge in this specific reaction is controlling the regioselectivity, as it can produce a mixture of the desired para-substituted product and the undesired meta-isomer, which can be difficult to separate.[3]

General Protocol for Amide Bond Formation

A versatile and widely used method for synthesizing derivatives, particularly where the benzoic acid is linked to the piperidine via an amide bond, involves peptide coupling agents. This approach offers high yields and mild reaction conditions.[4][5]

Experimental Protocol: Synthesis of Piperidine Amides via EDC/HOBt Coupling [4][5]

  • Dissolution: Dissolve the desired carboxylic acid (1.1 mmol) in dichloromethane (DCM) or dimethylformamide (DMF) (5 mL).

  • Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 mmol) and Hydroxybenzotriazole (HOBt) (1.1 mmol) to the solution.

  • Activation: Stir the mixture for 15 minutes at room temperature to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired piperidine derivative (1.0 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours.

  • Workup: Stop the reaction and add 5 mL of DCM. Wash the organic layer sequentially with water and brine. The aqueous byproduct of EDC is easily removed with water washes.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

G cluster_0 Amide Coupling Workflow start Carboxylic Acid + Piperidine step1 Add EDC/HOBt in DCM/DMF start->step1 step2 Stir 24h at RT step1->step2 step3 Aqueous Workup step2->step3 end Purified Amide Product step3->end

Caption: General workflow for the synthesis of piperidine-amide derivatives.

Advanced and Catalytic Methods

More recent advancements focus on increasing efficiency and stereoselectivity. This includes the use of palladium-catalyzed reactions and asymmetric hydrogenation to introduce chirality into the piperidine ring, which can be crucial for biological activity.[6][7] The development of one-pot, multi-component reactions further streamlines the synthesis of complex piperidine scaffolds.[6]

The Art of Optimization: Structure-Activity Relationships (SAR)

The broad utility of the piperidine-substituted benzoic acid scaffold stems from the ability to fine-tune its pharmacological properties by modifying its constituent parts. The piperidine ring, the benzoic acid moiety, and the linker connecting them can all be altered to optimize potency, selectivity, and pharmacokinetic profiles.[8][9]

Impact of Piperidine Substitution

The substitution pattern on the piperidine ring is a critical determinant of activity. The introduction of chiral centers can profoundly influence how the molecule fits into a protein's binding site, enhancing potency and selectivity.[8][9]

  • Position of Substitution: Changing a substituent's position on the piperidine ring from position 4 to 3 has been shown to dramatically improve potency in certain classes of inhibitors.[8][9]

  • Nature of Substituents: Adding bulky, hydrophobic groups can enhance binding in hydrophobic pockets, while incorporating polar groups can improve solubility and other physicochemical properties.[10][11] For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, introducing a basic nitrogen atom (e.g., another piperidine ring) allowed for formulation as a salt, though it did not improve potency.[11]

Modifications to the Benzoic Acid Moiety

The carboxylic acid group is often essential for activity, typically forming key interactions like salt bridges or hydrogen bonds with target receptors (e.g., with arginine or lysine residues).[12][13] However, its zwitterionic character can sometimes be a liability, hindering membrane permeability.[12]

  • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with bioisosteres to improve pharmacokinetic properties.

  • Ring Substitution: Adding substituents to the benzoic acid's phenyl ring can modulate electronic properties and provide additional interaction points with the target. For instance, electron-withdrawing groups like halogens can enhance polarity and decrease the rate of metabolic degradation.[11]

Target Class Key Structural Feature Impact on Activity Reference Compound(s)
Tyrosinase Inhibitors Benzyl substituent on piperazine/piperidinePromotes specific interactions in a hydrophobic pocket adjacent to the catalytic site, increasing potency.Compound 5b
5α-Reductase Inhibitors Diphenylacetyl or diphenylcarbamoyl on piperidine NDisplayed the best inhibition toward both isozymes (type 1 and 2) in rats.Compounds 6 and 9
HDM2-p53 Inhibitors Aliphatic side chain at piperidine position 2Crucial for establishing the correct piperidine ring conformation, leading to potent inhibition.Compound 2
sEH Inhibitors 4-trifluoromethoxyphenyl (left-hand side)4-fold increase in potency compared to the unsubstituted phenyl analog.Compound 7-23

Therapeutic Applications: A Scaffold of Broad Utility

The versatility of the piperidine-substituted benzoic acid core has led to its successful application in a wide range of therapeutic areas.

  • Antihistamines: As discussed, fexofenadine is a leading example, acting as a selective peripheral H1 receptor antagonist for treating allergic rhinitis and urticaria.[2]

  • Enzyme Inhibitors: This class of compounds has shown potent inhibitory activity against various enzymes.

    • Carbonic Anhydrase (CA) Inhibitors: Certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides act as potent inhibitors of human CA isoforms, including tumor-associated CAs IX and XII, making them interesting candidates for anticancer therapies.[14]

    • Tyrosinase Inhibitors: Piperazine/piperidine amides of benzoic and cinnamic acids have been developed as tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation.[4][5][15]

    • 5α-Reductase Inhibitors: N-substituted piperidine derivatives have been synthesized and evaluated for their ability to inhibit 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia.[16]

  • CNS Disorders: The benzoylpiperidine fragment is found in numerous compounds targeting central nervous system receptors, such as serotonin (5-HT) and dopamine (D2) receptors, relevant for treating psychiatric disorders.[17]

  • Emerging Applications: Research continues to uncover new potential uses. Recent studies have explored these scaffolds as P2Y14 receptor antagonists, HDM2-p53 interaction inhibitors for cancer therapy, and even as potential non-hormonal male contraceptives targeting the retinoic acid receptor alpha.[10][12][13]

Future Outlook

The discovery and development of piperidine-substituted benzoic acids exemplify the evolution of medicinal chemistry. The journey from the serendipitous discovery of fexofenadine to the rational design of highly selective enzyme inhibitors showcases a maturing field. Future research will likely focus on exploring novel substitution patterns, particularly through the use of advanced synthetic methods to access complex and stereochemically rich 3D fragments.[18] The continued application of computational modeling and a deeper understanding of drug-target interactions will undoubtedly unlock new therapeutic applications for this remarkably versatile and privileged scaffold.[12][14]

References

  • Synthesis of Fexofenadin | PPT - Slideshare. (n.d.).
  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • CN101671292B - Synthetic method of fexofenadine hydrochloride - Google Patents. (n.d.).
  • FEXOFENADINE HYDROCHLORIDE synthesis - ChemicalBook. (n.d.).
  • Fexofenadine - Wikipedia. (n.d.).
  • A kind of synthesis technique of fexofenadine hydrochloride - Eureka | Patsnap. (n.d.).
  • Hartmann, R. W., Hector, M., Haidar, S., Ehmer, P. B., Reichert, W., & Jose, J. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry.
  • Tobia, C., Fierro, F., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH.
  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Semantic Scholar.
  • Bogen, S. L., Pan, W., et al. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
  • Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate.
  • Boyko, Y., & Gevorgyan, V. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
  • Moi, D., Vittorio, S., et al. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021). ResearchGate.
  • Naji, H. Z., & Al-Masoudi, N. A. (2025). Synthesis and Estimate of Antimicrobial Efficacy of new benzoic acid hydrazide derivatives substituted by piperidine. ResearchGate.
  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube.
  • Boyko, Y., & Gevorgyan, V. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Jones, S. P., Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.
  • WO/2022/143940 SERIES OF PIPERIDINE-SUBSTITUTED BENZOIC ACID COMPOUNDS, AND USE THEREOF. (2022). WIPO Patentscope.
  • EP4617266A1 - Piperidine-substituted benzoic acid compound, and pharmaceutical composition and use thereof - Google Patents. (n.d.).
  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026). ACS Publications.
  • Hwang, S. H., Tsai, H. J., et al. (n.d.). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central.
  • Bautista-Aguayo, M. A., & Collina, S. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central.
  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.).
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… - OUCI. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: Purification of 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. The purity of this compound is paramount for its use in subsequent synthetic steps and for ensuring the accuracy of biological screening data. This document provides detailed protocols for the purification of 4-Chloro-3-piperidin-1-yl-benzoic acid, addressing common impurities that may arise during its synthesis. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable guide to obtaining this compound in high purity.

The unique structure of 4-Chloro-3-piperidin-1-yl-benzoic acid, featuring both a carboxylic acid group and a basic piperidine moiety, allows for versatile purification strategies. This guide will explore purification based on its acidic properties through acid-base extraction and its overall physicochemical characteristics via recrystallization and chromatographic techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-3-piperidin-1-yl-benzoic acid is essential for developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₁₂H₁₄ClNO₂Inferred from structure
Molecular Weight240.70 g/mol Calculated
AppearanceWhite to off-white solid (predicted)General knowledge
Melting PointNot explicitly found, but related compounds have melting points in the range of 256-258 °C.[1][1]
pKa (Carboxylic Acid)Predicted to be around 4-5General knowledge of benzoic acids
pKa (Piperidine Conjugate Acid)Predicted to be around 10-11General knowledge of piperidines

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of impurities present in the crude material. A general workflow for selecting the appropriate purification strategy is outlined below.

Purification_Strategy start Crude 4-Chloro-3-piperidin-1-yl-benzoic acid is_major_impurity_neutral Major Impurity Neutral/Basic? start->is_major_impurity_neutral acid_base Acid-Base Extraction is_major_impurity_neutral->acid_base Yes is_solid Is the product a solid? is_major_impurity_neutral->is_solid No acid_base->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Chromatography (Prep-HPLC/Flash) is_solid->chromatography No is_purity_sufficient Purity > 98%? recrystallization->is_purity_sufficient is_purity_sufficient->chromatography No final_product Pure Product is_purity_sufficient->final_product Yes chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Method 1: Acid-Base Extraction

Principle

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[2][3] This method leverages the differential solubility of the ionized and non-ionized forms of 4-Chloro-3-piperidin-1-yl-benzoic acid in aqueous and organic phases.[2][4] By adjusting the pH of the aqueous phase, the target compound can be selectively moved between the two phases, effectively removing neutral and basic impurities.

Due to its amphoteric nature (containing both acidic and basic functional groups), a carefully planned pH adjustment is crucial.

Protocol
  • Dissolution: Dissolve the crude 4-Chloro-3-piperidin-1-yl-benzoic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Removal of Basic and Neutral Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the piperidine moiety, making the compound soluble in the aqueous phase as its hydrochloride salt. Most neutral and some basic impurities will remain in the organic layer.

    • Separate the aqueous layer containing the protonated product.

  • Removal of Acidic Impurities:

    • To the collected aqueous layer, add a base (e.g., 1 M NaOH) to adjust the pH to a point where the carboxylic acid is deprotonated, but the piperidine remains protonated (a zwitterionic form). This step can be challenging and may require careful pH monitoring.

    • A more robust approach is to basify the solution to a pH > 12 with a strong base like NaOH. This will deprotonate the carboxylic acid and neutralize the piperidine, making the compound soluble in the aqueous phase as its sodium salt.

    • Wash this basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.

  • Isolation of the Pure Product:

    • Carefully acidify the basic aqueous layer with a dilute acid (e.g., 1 M HCl) to the isoelectric point of the molecule. The pure 4-Chloro-3-piperidin-1-yl-benzoic acid will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the purified product under vacuum.

Method 2: Recrystallization

Principle

Recrystallization is a technique used to purify solid compounds.[5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Solvent Selection

The ideal solvent for recrystallization should:

  • Dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

  • Not react with the compound.

  • Be easily removable from the purified crystals.

A solvent screening should be performed with small amounts of the crude material.

Solvent SystemObservationSuitability
WaterSparingly soluble at room temperature, may require pH adjustment.Potentially good, especially for salt forms.
Ethanol/WaterGood solubility in hot ethanol, precipitation upon adding water or cooling.Excellent candidate.
IsopropanolGood solubility characteristics.Good candidate.
AcetonitrileMay have good solubility characteristics.Worth screening.
TolueneGenerally, aromatic carboxylic acids show good solubility in hot toluene.Good candidate.
Protocol
  • Dissolution: In a flask, add a minimal amount of the selected hot solvent (e.g., ethanol/water mixture) to the crude 4-Chloro-3-piperidin-1-yl-benzoic acid until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystal Formation cool->crystallization filter Vacuum Filtration crystallization->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Pure Crystals dry->product

Caption: General workflow for recrystallization.

Method 3: Chromatographic Purification

Principle

For challenging separations or to achieve very high purity, chromatographic methods such as flash column chromatography or preparative high-performance liquid chromatography (prep-HPLC) are employed. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) for Method Development

Before attempting preparative chromatography, it is essential to develop a suitable separation method using thin-layer chromatography (TLC).[6]

  • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity. Reversed-phase (e.g., C18) plates can also be effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used for silica gel TLC. For reversed-phase TLC, mixtures of water and acetonitrile or methanol are common. The addition of a small amount of acetic or formic acid to the mobile phase can improve the peak shape of carboxylic acids.

Flash Column Chromatography Protocol
  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Preparative HPLC

For the highest purity, preparative HPLC is the method of choice. A reversed-phase C18 column is often suitable for this type of compound.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used. The acid modifier ensures that the carboxylic acid is protonated, leading to better peak shape and retention.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be developed to determine the purity of the final product. A C18 column with a UV detector is commonly used.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 4-Chloro-3-piperidin-1-yl-benzoic acid can be effectively achieved through a systematic approach that may involve acid-base extraction, recrystallization, and chromatographic techniques. The choice of method will depend on the specific impurities present in the crude material. By following the detailed protocols and principles outlined in this guide, researchers can obtain this valuable compound in high purity, suitable for demanding applications in drug discovery and development.

References

  • Wikipedia. Acid–base extraction. [Link]

  • University of California, Davis. Acid-Base Extraction. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • PubMed. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. [Link]

  • ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Analytical Characterization of 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical techniques required for the comprehensive characterization of 4-Chloro-3-piperidin-1-yl-benzoic acid, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is a critical prerequisite for drug discovery and development. We present a multi-faceted analytical workflow, integrating chromatographic, spectroscopic, and thermal analysis techniques. Each section explains the scientific rationale behind the chosen methodology and provides detailed, field-tested protocols to ensure reliable and reproducible results. This guide is designed to empower researchers to establish a robust quality control framework for this and structurally similar molecules.

Introduction and Physicochemical Profile

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid. Its structure combines a chlorobenzoic acid scaffold with a piperidine moiety, making it a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs). The rigorous characterization of this intermediate is essential to guarantee the quality, safety, and efficacy of the final drug product. Incomplete characterization can lead to the introduction of impurities that may be toxic or affect the stability and therapeutic efficacy of the API.

This guide outlines a suite of orthogonal analytical methods designed to provide a complete profile of the molecule, from structural confirmation to purity assessment and thermal stability.

Chemical Structure:

Figure 1. Chemical Structure of 4-Chloro-3-piperidin-1-yl-benzoic acid.

Physicochemical Data Summary

Property Value Source
Molecular Formula C₁₂H₁₄ClNO₂ Calculated
Molecular Weight 240.70 g/mol Calculated
Appearance Expected to be a white to off-white solid Inferred from similar compounds[1][2]

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base; sparingly soluble in water. | Inferred from structural components[1][2] |

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.[3]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of the Method: Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of non-volatile organic compounds.[4] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid and piperidine groups impart a degree of polarity that makes this technique ideal. Controlling the mobile phase pH is critical to ensure the consistent ionization state of the acidic and basic functional groups, leading to sharp, symmetrical peaks.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Working Standard (e.g., 0.1 mg/mL in Diluent) prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL in Diluent) filter Filter through 0.45 µm Syringe Filter prep_sample->filter instrument HPLC System with UV Detector (254 nm) filter->instrument column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) instrument->column injection Inject 10 µL chromatogram Acquire Chromatogram injection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation NMR_Workflow prep Dissolve ~10-20 mg of sample in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) standard Add Internal Standard (e.g., TMS) prep->standard tube Transfer to 5 mm NMR Tube standard->tube acquire Acquire Spectra on NMR Spectrometer (e.g., 400 MHz) tube->acquire process Process Data: Fourier Transform, Phasing, Baseline Correction acquire->process assign Assign Signals and Interpret Structure process->assign

Sources

Application Notes and Protocols for 4-Chloro-3-piperidin-1-yl-benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Drug Discovery

4-Chloro-3-piperidin-1-yl-benzoic acid is a synthetic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its structure, featuring a benzoic acid moiety, a piperidine ring, and a strategically placed chlorine atom, offers a unique combination of chemical properties that make it an attractive starting point for the development of novel therapeutic agents. The benzoic acid group provides a handle for various chemical modifications and can participate in key interactions with biological targets. The piperidine ring, a common motif in many approved drugs, can influence solubility, metabolic stability, and receptor binding. The chloro substituent can modulate the electronic properties of the aromatic ring and provide an additional vector for interaction with target proteins.

While direct biological data on 4-Chloro-3-piperidin-1-yl-benzoic acid itself is limited in publicly available literature, the activities of its close derivatives and related analogues suggest its potential in several therapeutic areas, most notably in oncology and infectious diseases. This document provides an overview of its potential applications, inferred from the bioactivity of structurally similar compounds, and offers detailed protocols for its synthesis and biological evaluation.

Inferred Biological Activities and Potential Applications

Based on the reported activities of structurally related compounds, 4-Chloro-3-piperidin-1-yl-benzoic acid is a promising scaffold for the development of inhibitors of various enzymes and modulators of receptor function.

Anticancer Potential: Targeting Kinases and Transcription Factors

Derivatives of 4-chloro-benzoic acid have shown significant activity as inhibitors of key signaling proteins implicated in cancer progression. This suggests that 4-Chloro-3-piperidin-1-yl-benzoic acid could serve as a foundational structure for the development of novel anticancer agents.

  • RET Kinase Inhibition: A series of 4-chloro-benzamide derivatives have been identified as potent inhibitors of the RET (Rearranged during Transfection) kinase.[1] RET is a receptor tyrosine kinase whose aberrant activation is a known driver in several types of cancer, including thyroid and lung cancers. The general structure of these inhibitors suggests that the 4-chloro-benzoic acid moiety plays a crucial role in binding to the kinase domain.

  • EGFR Inhibition: Esters derived from 4-amino-3-chlorobenzoic acid have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in oncology.[2][3] Overexpression or mutation of EGFR is common in many epithelial tumors, and its inhibition can lead to decreased cell proliferation and survival.

  • c-Myc Inhibition: The piperidine moiety is a key component in some recently discovered inhibitors of the c-Myc transcription factor.[4] c-Myc is a master regulator of cell growth and proliferation and is frequently deregulated in a wide range of human cancers. The piperidine ring often contributes to the overall shape and binding affinity of the molecule to the c-Myc protein or its partners.

The convergence of these findings points towards the potential of 4-Chloro-3-piperidin-1-yl-benzoic acid as a scaffold for designing novel kinase and transcription factor inhibitors.

Antimicrobial Applications

The piperidine and benzoic acid motifs are also present in various compounds with demonstrated antimicrobial activity. For instance, a compound containing a 4-chloro-6-(piperidin-1-yl) moiety linked to a triazine and a benzoic acid has been synthesized and shown to possess antimicrobial properties.[5] This suggests that 4-Chloro-3-piperidin-1-yl-benzoic acid could be a valuable starting point for the development of new antibacterial or antifungal agents.

Synthetic Protocols

The synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid and its derivatives can be achieved through several established synthetic routes. Below are general protocols for its preparation.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of the core scaffold via a nucleophilic aromatic substitution reaction.

Workflow for Nucleophilic Aromatic Substitution

Protocol 1 Workflow Reactants 4-Chloro-3-fluoro-benzoic acid + Piperidine Reaction Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Reactants->Reaction Product 4-Chloro-3-piperidin-1-yl-benzoic acid Reaction->Product Purification Work-up & Purification Product->Purification Protocol 2 Workflow Compound_Prep Prepare serial dilutions of 4-Chloro-3-piperidin-1-yl-benzoic acid Assay_Setup Incubate Kinase, Substrate, ATP, and Compound Compound_Prep->Assay_Setup Detection Measure Kinase Activity (e.g., Phosphorylation) Assay_Setup->Detection Analysis Calculate IC50 Value Detection->Analysis Protocol 3 Workflow Compound_Dilution Prepare two-fold serial dilutions of the compound in broth Inoculation Inoculate with standardized microbial suspension Compound_Dilution->Inoculation Incubation Incubate at optimal growth conditions Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination

Sources

Application Notes & Protocols: 4-Chloro-3-piperidin-1-yl-benzoic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities. 4-Chloro-3-piperidin-1-yl-benzoic acid is a uniquely versatile scaffold, distinguished by its trifunctional nature. The molecule incorporates three key reactive sites with orthogonal reactivity: a nucleophilic piperidine ring, an electrophilic aryl chloride, and a carboxylic acid amenable to a vast array of coupling reactions.

This strategic arrangement allows for a programmed, regioselective functionalization, making it an ideal starting point for the generation of diverse chemical libraries. The piperidine moiety is a common feature in approved pharmaceuticals, often used to enhance solubility, modulate basicity (pKa), and occupy specific pockets in biological targets.[1] The aryl chloride and carboxylic acid groups serve as versatile handles for extending the molecule's structure through well-established synthetic transformations, such as amide bond formation and palladium-catalyzed cross-coupling reactions.[2][3][4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of its properties, core applications, and field-proven protocols for its use.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the reagent. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling. All manipulations should be performed within a certified chemical fume hood.

PropertyValue
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.70 g/mol
CAS Number 180579-22-2
Appearance White to off-white crystalline solid
Melting Point 198-202 °C
Predicted pKa 4.15 ± 0.10 (Most Acidic)

Core Synthetic Applications & Protocols

The synthetic utility of 4-Chloro-3-piperidin-1-yl-benzoic acid stems from the differential reactivity of its functional groups, allowing for a strategic and sequential approach to molecular construction.

Amide Bond Formation via the Carboxylic Acid Moiety

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry and is the most common initial transformation for this building block.[4] The process involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine.

The following diagram outlines the standard laboratory workflow for the synthesis of amides from 4-Chloro-3-piperidin-1-yl-benzoic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Benzoic Acid in Anhydrous Solvent (e.g., DMF, DCM) reagents Add Coupling Reagent (e.g., HATU) & Non-Nucleophilic Base (e.g., DIPEA) start->reagents amine Add Amine Nucleophile reagents->amine stir Stir at Room Temperature (0.5 - 16 hours) amine->stir monitor Monitor Progress by TLC or LC-MS stir->monitor quench Quench Reaction (e.g., add H₂O) monitor->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract purify Purify by Column Chromatography extract->purify product Characterize Final Product (NMR, MS) purify->product

Caption: Standard workflow for amide bond formation.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent that minimizes side reactions and is particularly useful for coupling sterically hindered or electron-deficient amines.[6][7]

Materials:

  • 4-Chloro-3-piperidin-1-yl-benzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-3-piperidin-1-yl-benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature. Expert Insight: The addition of DIPEA, a non-nucleophilic base, is crucial to neutralize the generated hexafluorophosphate salt and maintain a basic pH for the amine nucleophile to be effective.

  • Add the desired amine (1.1 eq) to the reaction mixture, either neat if liquid or as a solution in minimal DMF.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x). Causality: The aqueous washes are essential to remove unreacted starting materials, DMF, and the water-soluble byproducts from the coupling reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide product by flash column chromatography on silica gel.

This classic two-step method is robust and cost-effective, though it involves harsher conditions and the handling of moisture-sensitive intermediates. It is often employed for large-scale synthesis or with less reactive amines where coupling reagents may be inefficient.[6][8][9]

Step A: Synthesis of 4-Chloro-3-piperidin-1-yl-benzoyl chloride

  • In a fume hood, suspend 4-Chloro-3-piperidin-1-yl-benzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The suspension should become a clear solution.

  • Carefully remove the excess thionyl chloride under reduced pressure. Safety Note: Thionyl chloride is corrosive and reacts violently with water. The distillation apparatus and vacuum pump must be protected from moisture and fumes scrubbed.

  • The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Amination

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like Dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.5 eq) in the same solvent.

  • Slowly add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Coupling ReagentAdditiveBaseSolventTemp. (°C)Typical TimeKey Advantage
HATU NoneDIPEA, TEADMF, DCM20-250.5 - 4 hHigh efficiency, low racemization, fast reaction.[7]
HBTU/HOBt HOBtDIPEA, TEADMF20-252 - 16 hReliable and widely used, cost-effective.[10]
EDCI/HOBt HOBtDIPEA, TEADCM, DMF20-2512 - 24 hWater-soluble urea byproduct, easy workup.[7]
SOCl₂ (DMF cat.)TEA, PyridineDCM, THF0 - 251 - 3 hHighly reactive, cost-effective for scale-up.[8]
Palladium-Catalyzed Cross-Coupling via the Aryl Chloride

The C(sp²)-Cl bond on the benzene ring provides a second, powerful handle for molecular diversification. While aryl chlorides are less reactive than their bromide or iodide counterparts, modern palladium catalysis enables efficient C-C and C-N bond formation.[5] The Suzuki-Miyaura coupling, which forms a new C-C bond with a boronic acid, is a cornerstone of this strategy.[2][3]

G cluster_cycle Suzuki-Miyaura Cycle center Pd(0)Lu2082 OA Oxidative Addition center->OA Ar-Cl ArPdCl Ar-Pd(II)Lu2082-Cl OA->ArPdCl TM Transmetalation ArPdR Ar-Pd(II)Lu2082-R' TM->ArPdR RE Reductive Elimination RE->center Ar-R' ArPdCl->TM R'-B(OH)₂ + Base ArPdR->RE

Caption: Simplified Suzuki-Miyaura catalytic cycle.

This protocol describes a typical procedure for coupling the aryl chloride with an organoboron reagent. The choice of ligand and base is critical for activating the relatively inert C-Cl bond.[11]

Materials:

  • Amide-protected 4-Chloro-3-piperidin-1-yl-benzoic acid derivative (from Sec 3.1) (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate, Water, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Combine the aryl chloride starting material (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a flask suitable for heating under reflux.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Expert Insight: This step is critical as the Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.

  • Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture via cannula or syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting biaryl product by flash column chromatography.

A Sequential Functionalization Strategy

The true power of this building block is realized in multi-step syntheses. The significantly different conditions required for amide coupling versus palladium-catalyzed cross-coupling allow for a predictable, sequential functionalization. An amide is typically formed first, followed by the more forcing conditions of the Suzuki coupling.

G start 4-Chloro-3-piperidin-1-yl- benzoic acid step1 Step 1: Amide Coupling (HATU, Amine, DIPEA) start->step1 intermediate Amide Intermediate (Aryl Chloride Intact) step1->intermediate step2 Step 2: Suzuki Coupling (Pd(PPh₃)₄, Boronic Acid, Base) intermediate->step2 final Final Biaryl Product step2->final

Caption: Sequential functionalization workflow.

Troubleshooting & Expert Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Amide Coupling (Protocol 1) 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poorly nucleophilic amine.4. Wet solvent/reagents.1. Use a fresh bottle of coupling reagent.2. Ensure 3 eq of DIPEA are used.3. Switch to the acyl chloride method (Protocol 2) or increase reaction temperature.4. Use anhydrous solvents and dry reagents thoroughly.
Failed Suzuki Reaction (Protocol 3) 1. Deactivated Pd(0) catalyst.2. Poorly soluble starting material.3. Deactivated boronic acid.1. Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere. Use a more robust modern catalyst/ligand system (e.g., SPhos).2. Try a different solvent system (e.g., Toluene/Water, DMF).3. Use fresh boronic acid.
Difficult Purification of Amide Product 1. Water-soluble byproducts (e.g., HOBt, urea) co-eluting.2. Product is basic and streaks on silica gel.1. Perform a thorough aqueous workup (NaHCO₃ and brine washes) before chromatography.2. Add 0.5-1% triethylamine to the chromatography eluent to suppress tailing. Alternatively, consider reverse-phase chromatography.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. Retrieved from [Link]

  • ResearchGate. (2021). The Suzuki coupling reaction of aryl chlorides. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Retrieved from [Link]

  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

  • ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]

  • Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acid anhydrides. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

Sources

A Systematic Approach to HPLC Method Development for 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, science-driven protocol for the development of a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Chloro-3-piperidin-1-yl-benzoic acid. This molecule presents a unique analytical challenge due to its zwitterionic nature, containing both an acidic carboxylic acid moiety and a basic tertiary amine (piperidine) group. This guide moves beyond a simple recitation of steps to explain the fundamental principles and causal logic behind each decision in the method development process, ensuring scientific integrity and trustworthiness. We will systematically explore column selection, mobile phase optimization with a critical focus on pH control, and detector wavelength selection. The final, optimized method is presented with detailed protocols suitable for implementation by researchers, scientists, and drug development professionals.

Analyte Characterization: The Key to a Successful Method

Understanding the physicochemical properties of the target analyte is the foundational step in any logical method development process.[1] The structure of 4-Chloro-3-piperidin-1-yl-benzoic acid reveals its amphoteric, zwitterionic character.

  • Acidic Group: The benzoic acid functional group has an approximate pKa value around 4.2. At a mobile phase pH above this value, it will be deprotonated (anionic), and at a pH below this value, it will be in its neutral, protonated form.

  • Basic Group: The piperidin-1-yl group is a tertiary amine with an approximate pKa around 11.2. At a mobile phase pH below this value, it will be protonated (cationic), and at a pH above this value, it will be in its neutral form.

  • Hydrophobicity: The presence of the benzene ring and the chloro-substituent gives the molecule significant hydrophobic character, making it an ideal candidate for reversed-phase chromatography.

This dual nature is the central challenge. The ionization state of the molecule, and therefore its retention and peak shape, is highly dependent on the mobile phase pH.[2] Uncontrolled pH can lead to split peaks or poor peak shape as the analyte may exist in multiple ionized and non-ionized states.[3] Furthermore, the basic tertiary amine can interact with residual acidic silanols on silica-based HPLC columns, leading to peak tailing.[4]

The Method Development Strategy: A Logic-Driven Workflow

Our strategy is designed to systematically address the challenges posed by the analyte's structure. We will control the analyte's ionization state through precise pH management to achieve reproducible retention and excellent peak symmetry.

HPLC_Method_Development_Workflow Analyte 1. Analyte Characterization (pKa, logP, Structure) Column 2. Column & Detector Selection (C18, 5µm, UV-Vis) Analyte->Column Select starting point Scout 3. Initial Scouting Gradient (ACN/H2O, Wide Range) Column->Scout Determine elution range pH_Screen 4. pH Screening & Optimization (Critical Step: pH 2.5-7.0) Scout->pH_Screen Identify retention window Buffer 5. Buffer Selection (Phosphate, Formate, Acetate) pH_Screen->Buffer Select appropriate buffer for chosen pH Organic 6. Organic Modifier Optimization (ACN vs. MeOH, % Composition) Buffer->Organic Fine-tune selectivity & retention Finalize 7. Final Method Finalization (Isocratic or Gradient) Organic->Finalize Define final conditions Validate 8. Method Validation (ICH) (Robustness, Accuracy, Precision) Finalize->Validate Confirm performance

Caption: A logical workflow for HPLC method development.

Initial Column and Detector Selection
  • Stationary Phase Rationale : A high-purity, end-capped C18 reversed-phase column is the logical starting point.[5] The C18 ligand provides the necessary hydrophobic interactions for retention. High-purity silica and thorough end-capping are crucial to minimize the availability of acidic silanol groups, thereby reducing the potential for peak tailing from the tertiary amine.[4] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure for initial development.

  • Detector Rationale : The presence of the substituted benzene ring provides a strong chromophore, making UV-Vis detection the ideal choice. An initial UV scan of the analyte in the mobile phase diluent should be performed to determine the wavelength of maximum absorbance (λ-max), which ensures the highest sensitivity.

The Paramount Importance of Mobile Phase pH

For a zwitterionic compound, controlling the pH is the most critical variable for achieving a robust separation.[2] The goal is to operate at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form and prevent retention time drift.[3][6]

  • Low pH (e.g., pH ~2.5-3.0) : At this pH, the carboxylic acid (pKa ~4.2) will be fully protonated (neutral), maximizing its hydrophobicity and retention. The tertiary amine (pKa ~11.2) will be fully protonated (cationic). This is often an excellent starting point, as the protonated silanol groups on the column are suppressed, minimizing secondary interactions and improving peak shape.[4]

  • Intermediate pH (e.g., pH ~5-7) : In this range, the carboxylic acid will be deprotonated (anionic), reducing retention, while the amine remains protonated (cationic).

  • High pH (e.g., pH > 9) : Operating above pH 8 is generally not recommended for standard silica-based columns due to the risk of silica dissolution.[3][7] While specialized hybrid columns allow for high-pH work, starting at a low pH is a more conservative and often successful strategy.

pH_Ionization A Low pH (2.5) Carboxylic Acid: Neutral (R-COOH) Piperidine: Cationic (R-NH+) Net Charge: +1 Retention: High B Mid pH (7.0) Carboxylic Acid: Anionic (R-COO-) Piperidine: Cationic (R-NH+) Net Charge: 0 (Zwitterion) Retention: Lower A->B Increase pH C High pH (10.0) Carboxylic Acid: Anionic (R-COO-) Piperidine: Cationic (R-NH+) Net Charge: 0 (Zwitterion) Retention: Lower B->C Increase pH

Caption: Effect of pH on the ionization state of the analyte.

Buffer System and Organic Modifier
  • Buffer Selection : A buffer is essential for maintaining a constant pH.[8] The choice is governed by the target pH and its UV cutoff.[7]

    • For a target pH of 2.5-3.5, a phosphate buffer is an excellent choice due to its pKa of 2.1 and low UV cutoff.[6][8]

    • For pH 3.8-5.8, an acetate buffer is suitable.[4]

    • A buffer concentration of 10-50 mM is generally sufficient.[8]

  • Organic Modifier : Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. ACN is often preferred for its lower viscosity and better UV transparency. It is advisable to screen both, as they can offer different selectivity for the analyte and any potential impurities.

Experimental Protocols

Protocol 1: Stock Solution and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Chloro-3-piperidin-1-yl-benzoic acid and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature and dilute to the mark with the 50:50 ACN/Water mixture.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to be used for analysis.

Protocol 2: HPLC System and Initial Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD scan from 200-400 nm; monitor at λ-max.

Protocol 3: Method Development and Optimization Workflow
  • Wavelength Selection: Inject the working standard and determine the λ-max from the DAD spectrum.

  • Scouting Gradient:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

    • Rationale: This run will determine the approximate percentage of organic modifier required to elute the analyte.

  • pH Screening (Isocratic Hold):

    • Based on the scouting gradient, determine an approximate isocratic mobile phase composition (e.g., 60:40 ACN:Aqueous).

    • Prepare three different aqueous mobile phases:

      • pH 2.5: 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid.

      • pH 4.5: 20 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.

      • pH 6.5: 20 mM Potassium Phosphate, pH adjusted to 6.5 with Potassium Hydroxide.

    • Run the isocratic method with each mobile phase.

    • Analysis: Compare the retention time, peak asymmetry (tailing factor), and theoretical plates for each run. Select the pH that provides the best peak shape and reasonable retention.

Protocol 4: Final Optimized HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Example - use experimentally determined λ-max).

  • Run Time: 10 minutes.

Data and Expected Results

The optimization process should be documented with clear data. The following table illustrates the type of data that should be collected during the pH screening phase.

pH of Aqueous PhaseRetention Time (min)Peak Asymmetry (USP Tailing)Theoretical Plates (N)
2.5 8.21.19500
4.5 6.51.85200
6.5 4.12.23100

Interpretation: As shown in the hypothetical data above, the low pH condition (pH 2.5) is expected to yield the best results. The higher retention time is due to the protonation of the carboxylic acid, and the excellent peak symmetry (Asymmetry close to 1.0) is a result of suppressing unwanted interactions between the protonated tertiary amine and the column's stationary phase.[4]

Method Validation and Trustworthiness

Once the final method is established, it must be validated to ensure it is fit for its intended purpose. This process is governed by guidelines from the International Council for Harmonisation (ICH).[9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity and Range: Demonstrating a proportional relationship between concentration and detector response.

  • Accuracy and Precision: Ensuring the closeness of results to the true value and the agreement among a series of measurements.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C).[11]

Conclusion

The successful development of an HPLC method for the zwitterionic compound 4-Chloro-3-piperidin-1-yl-benzoic acid hinges on a systematic and scientifically-grounded approach. By understanding the analyte's acid-base properties and meticulously controlling the mobile phase pH, a robust, reproducible, and high-performance separation can be achieved. The recommended starting point is a reversed-phase C18 column with a low-pH buffered mobile phase (pH 2.5-3.5) and acetonitrile as the organic modifier. This strategy effectively neutralizes the carboxylic acid to maximize retention while protonating the tertiary amine to ensure excellent peak symmetry.

References

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2023, October 21). Welch Materials. Retrieved from [Link]

  • How to use buffers in HPLC separations. (2018, February 10). INSIDE CHEMISTRY. Retrieved from [Link]

  • Discover the Art of Buffer selection in HPLC Development part 1. (2023, February 8). PharmaCores. Retrieved from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases. (2023, July 25). Chromatography Articles. Retrieved from [Link]

  • Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2023, June 6). Phenomenex. Retrieved from [Link]

  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2024, January 8). Mastelf. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 4-Chloro-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Reverse Phase HPLC Columns. (n.d.). GL Sciences. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (2022, January). Waters Corporation. Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2013, November 1). LCGC International. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2004, October 1). Pharmaceutical Technology. Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Chromatographic Determination of Amines in Food Samples. (2018). University of Helsinki. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023, June 18). Waters Blog. Retrieved from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A. Retrieved from [Link]

  • 4-(Piperidin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-chloro-3-(piperidine-1-sulfonyl)-benzoic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • We are looking for an HPLC method for determination of tertiary amines. (2022, March 7). ResearchGate. Retrieved from [Link]

  • 4-chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2024, January 15). ACS Publications. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]

  • HPLC Method Development. (2023, November 15). YouTube. Retrieved from [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2022, May 23). Agilent Technologies. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). WJPMR. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Characterizing the Bioactivity of 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to characterize the biological activity of the novel compound, 4-Chloro-3-piperidin-1-yl-benzoic acid. Given the absence of established biological targets for this molecule, we present a scientifically-grounded strategy using the G protein-coupled receptor 84 (GPR84) as a primary, high-value hypothetical target. GPR84 is a receptor for medium-chain fatty acids and a key player in inflammatory and immune responses, making it a relevant starting point for novel small molecule screening[1][2]. This guide details step-by-step protocols for primary cell-based assays—calcium mobilization and β-arrestin recruitment—designed to detect and quantify potential agonist or antagonist activity. Furthermore, we discuss secondary assays for mechanistic validation and provide frameworks for data interpretation to classify the compound's pharmacological profile.

Introduction: Rationale for Targeting GPR84

4-Chloro-3-piperidin-1-yl-benzoic acid is a synthetic small molecule with a structure amenable to interaction with biological targets. In the absence of prior characterization, a logical starting point for assay development is to select a target implicated in disease pathways where small molecule modulation has proven fruitful. G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and prominent drug targets[3].

GPR84, a Class A GPCR, has emerged as a significant target in immunology and metabolic diseases[4]. Its expression is predominantly found in immune cells such as macrophages, neutrophils, and microglia[2][5]. Activation of GPR84 by endogenous medium-chain fatty acids (MCFAs) or synthetic ligands triggers pro-inflammatory signaling cascades, making GPR84 antagonists a therapeutic area of interest for conditions like inflammatory bowel disease and pulmonary fibrosis[1][6][7][8]. Conversely, GPR84 agonists may have therapeutic potential in other contexts, such as enhancing phagocytosis in cancer immunotherapy[9][10].

The structure of 4-Chloro-3-piperidin-1-yl-benzoic acid, containing a carboxylic acid and a piperidine ring, shares general features with some known GPCR ligands, providing a rationale for its initial screening against a target like GPR84. This guide, therefore, outlines a comprehensive workflow to determine if this compound exhibits activity at GPR84.

GPR84 Signaling Pathways

Understanding the downstream signaling of GPR84 is critical for selecting and designing appropriate assays. GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins[5]. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Gαi/o activation can lead to the release of Gβγ subunits, which can subsequently activate phospholipase C (PLC) and trigger the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum[11].

Like many GPCRs, agonist-bound GPR84 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, but can also initiate G protein-independent signaling cascades[12][13]. The potential for a ligand to preferentially activate either the G protein or β-arrestin pathway is known as "biased agonism" and is a key concept in modern pharmacology[5][14].

GPR84_Signaling cluster_cytosol Cytosol Ligand 4-Chloro-3-piperidin-1-yl- benzoic acid (Test Ligand) or MCFA (Agonist) GPR84 GPR84 Ligand->GPR84 Binds G_protein Gαi/oβγ GPR84->G_protein Activates b_Arrestin β-Arrestin GPR84->b_Arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates (via Gβγ) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 ERK ERK Signaling b_Arrestin->ERK Initiates ATP ATP PKA PKA cAMP->PKA Activates PIP2 PIP2 Ca2 ↑ Intracellular Ca2+ IP3->Ca2

Caption: GPR84 signaling pathways.

Proposed Assay Development Workflow

A tiered approach is recommended to efficiently screen for activity and then characterize the pharmacology of 4-Chloro-3-piperidin-1-yl-benzoic acid.

Workflow Start Start: 4-Chloro-3-piperidin-1-yl-benzoic acid Primary Primary Screening (High-Throughput) Start->Primary Ca_Assay Calcium Mobilization Assay Primary->Ca_Assay Arrestin_Assay β-Arrestin Recruitment Assay Primary->Arrestin_Assay Hit_Identified Hit Identified? Ca_Assay->Hit_Identified Arrestin_Assay->Hit_Identified Secondary Secondary & Mechanistic Assays Hit_Identified->Secondary Yes End End: No Activity Hit_Identified->End No Dose_Response Dose-Response & Potency (EC50/IC50) Secondary->Dose_Response cAMP_Assay cAMP Accumulation Assay Secondary->cAMP_Assay Binding_Assay Competitive Binding Assay Secondary->Binding_Assay Lead_Opt Lead Optimization / Further Studies Dose_Response->Lead_Opt cAMP_Assay->Lead_Opt Binding_Assay->Lead_Opt

Sources

Application Notes and Protocols for the Use of 4-Chloro-3-piperidin-1-yl-benzoic Acid in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 4-Chloro-3-piperidin-1-yl-benzoic acid as a novel linker component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale behind its use, highlighting the structural advantages conferred by the substituted benzoic acid and piperidine moieties. Detailed, field-proven protocols for the synthesis of this linker building block and its subsequent incorporation into a PROTAC scaffold are provided, alongside methodologies for the characterization and evaluation of the final PROTAC conjugate. This guide is intended to empower researchers to leverage this versatile linker for the development of potent and selective protein degraders.

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2]

The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2] The length, rigidity, and chemical composition of the linker are all critical parameters that must be optimized for each specific POI and E3 ligase pair.[3]

Rationale for Employing 4-Chloro-3-piperidin-1-yl-benzoic Acid in PROTAC Linkers

The strategic incorporation of rigid and structurally defined elements within a PROTAC linker can pre-organize the molecule into a conformation favorable for ternary complex formation.[2] 4-Chloro-3-piperidin-1-yl-benzoic acid offers a unique combination of structural features that make it an attractive building block for PROTAC linker design:

  • Rigidity and Conformational Constraint: The substituted benzene ring provides a rigid scaffold, limiting the conformational flexibility of the linker. This can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher degradation efficiency.[2]

  • Defined Exit Vectors: The carboxylic acid group provides a well-defined attachment point for either the POI ligand or the E3 ligase ligand, allowing for controlled and predictable synthesis.

  • Modulation of Physicochemical Properties: The piperidine moiety can influence the solubility and lipophilicity of the final PROTAC molecule. The basic nitrogen of the piperidine can be protonated at physiological pH, potentially improving aqueous solubility.

  • Metabolic Stability: The incorporation of a cyclic amine like piperidine can enhance the metabolic stability of the linker compared to more flexible alkyl chains.

  • Synthetic Accessibility: The synthesis of this linker, while not trivial, can be achieved through established synthetic methodologies such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Synthesis of 4-Chloro-3-piperidin-1-yl-benzoic Acid

Proposed Synthetic Scheme:

Synthesis_of_4-Chloro-3-piperidin-1-yl-benzoic_acid start 4-Chloro-3-aminobenzoic acid reaction Buchwald-Hartwig Amination start->reaction piperidine Piperidine piperidine->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction product 4-Chloro-3-piperidin-1-yl-benzoic acid reaction->product

Caption: Proposed synthetic route for 4-Chloro-3-piperidin-1-yl-benzoic acid via Buchwald-Hartwig amination.

Protocol 3.1: Synthesis of 4-Chloro-3-piperidin-1-yl-benzoic Acid via Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-3-aminobenzoic acid

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Buchwald ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-chloro-3-aminobenzoic acid (1.0 eq), the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add anhydrous toluene, followed by piperidine (1.2 eq) and sodium tert-butoxide (1.5 eq).

  • Reaction: Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Incorporation of 4-Chloro-3-piperidin-1-yl-benzoic Acid into a PROTAC

The carboxylic acid functionality of 4-Chloro-3-piperidin-1-yl-benzoic acid serves as a versatile handle for its conjugation to either a POI ligand or an E3 ligase ligand, typically through an amide bond formation.

General Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Stepwise Synthesis cluster_2 Final PROTAC cluster_3 Purification & Analysis poi_ligand POI Ligand (with amine or alcohol handle) coupling1 Amide Coupling 1 (Linker + POI Ligand) poi_ligand->coupling1 e3_ligand E3 Ligase Ligand (with amine or alcohol handle) coupling2 Amide Coupling 2 (Intermediate + E3 Ligase Ligand) e3_ligand->coupling2 linker 4-Chloro-3-piperidin-1-yl-benzoic acid linker->coupling1 deprotection Deprotection (if necessary) coupling1->deprotection deprotection->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification (e.g., HPLC) protac->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General workflow for the stepwise synthesis of a PROTAC using an acid-functionalized linker.

Protocol 4.1: Amide Bond Formation with an Amine-Functionalized Ligand

This protocol describes the coupling of 4-Chloro-3-piperidin-1-yl-benzoic acid with an amine-containing POI or E3 ligase ligand.

Materials:

  • 4-Chloro-3-piperidin-1-yl-benzoic acid

  • Amine-functionalized ligand (POI or E3)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve 4-Chloro-3-piperidin-1-yl-benzoic acid (1.0 eq) in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the amine-functionalized ligand (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water or a mild aqueous acid (e.g., 1M HCl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting intermediate by flash column chromatography or preparative HPLC.

Note: This protocol can be adapted for the second coupling step to complete the PROTAC synthesis.

Characterization and Quality Control of the Final PROTAC

Thorough characterization of the final PROTAC is crucial to ensure its identity, purity, and suitability for biological evaluation.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bond formation.Peaks corresponding to all three components (POI ligand, linker, and E3 ligase ligand) should be present in the correct integration ratios.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the molecular formula.The observed mass should match the calculated mass of the desired PROTAC molecule.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak, indicating high purity (typically >95%).

Data Presentation and Interpretation

The successful synthesis and characterization of a PROTAC incorporating the 4-Chloro-3-piperidin-1-yl-benzoic acid linker lays the groundwork for its biological evaluation. Key experiments to assess its efficacy include:

  • Target Protein Degradation Assays: Western blotting or proteomics-based approaches to quantify the reduction in the levels of the POI in a dose- and time-dependent manner.

  • Cell Viability Assays: To determine the cytotoxic effects of the PROTAC on cancer cell lines or other relevant cell models.

  • Ternary Complex Formation Assays: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Conclusion

4-Chloro-3-piperidin-1-yl-benzoic acid represents a promising and versatile building block for the design of novel PROTAC linkers. Its inherent rigidity and defined chemical handles allow for the systematic exploration of the linker's impact on PROTAC activity. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this linker, enabling researchers to accelerate the development of next-generation protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Zhang, X., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 6(1), 1-17. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Shimizu, T., et al. (2020). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Gabizon, R., et al. (2020). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]

  • Imaide, S., et al. (2021). Trivalent PROTACs Enhance Target Protein Degradation and In Vivo Efficacy. Journal of the American Chemical Society, 143(1), 544-554. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85470742, 4-Chloro-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles. Our goal is to provide you with the causal understanding and practical insights needed to overcome common challenges in this synthesis.

Overview of Synthetic Strategies

The synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid typically proceeds via one of two primary routes: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on factors such as the availability of starting materials, cost, scale, and the specific equipment available in your laboratory.

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route

This route is often favored for its cost-effectiveness and straightforward reaction setup. However, it can be prone to challenges related to reactivity and side reactions.

Q1: My reaction with 4-chloro-3-nitrobenzoic acid is slow or incomplete. What are the common causes and solutions?

A1: Low reactivity in this SNAr reaction is a frequent issue. The key is to ensure that the conditions are suitable for the nucleophilic attack of piperidine on the electron-deficient aromatic ring.

  • Probable Cause 1: Insufficiently High Temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier of forming the Meisenheimer complex intermediate.[1][2]

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and any potential decomposition by TLC or LC-MS. A typical starting point is 80-100 °C in a polar aprotic solvent like DMF or DMSO.

  • Probable Cause 2: Inappropriate Solvent. The solvent plays a crucial role in stabilizing the charged intermediate.

    • Solution: Use polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are effective at solvating the cationic species without protonating the nucleophile, thus enhancing its reactivity.

  • Probable Cause 3: Incorrect Stoichiometry of Piperidine. While piperidine is the nucleophile, using a large excess can sometimes complicate purification.

    • Solution: Start with 2-3 equivalents of piperidine. This ensures a sufficient concentration of the nucleophile to drive the reaction forward without making the workup unnecessarily difficult.

Q2: I am observing side products in my reaction. What are they likely to be and how can I avoid them?

A2: The primary side reaction of concern is the formation of an amide at the carboxylic acid moiety.

  • Probable Cause: Amide Formation. Piperidine is a good nucleophile and can react with the carboxylic acid, especially at high temperatures, to form 4-chloro-3-nitro-N-(piperidin-1-yl)benzamide.

    • Solution 1: Protect the Carboxylic Acid. While this adds steps, converting the carboxylic acid to a methyl or ethyl ester before the SNAr reaction and then hydrolyzing it back after the substitution is a robust way to prevent this side reaction.

    • Solution 2: Use a Base. Adding a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can deprotonate the carboxylic acid to form the carboxylate salt. This deactivates it towards nucleophilic attack by piperidine. Use at least one equivalent of the base.

Q3: The reduction of the nitro group is not working well. What should I try?

A3: The reduction of the nitro group to an amine is a standard transformation, but the presence of other functional groups can sometimes interfere.

  • Probable Cause 1: Catalyst Poisoning. Sulfur-containing impurities or other functional groups can poison the palladium catalyst.

    • Solution: Ensure your intermediate nitro compound is sufficiently pure before the reduction step. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) may help.

  • Probable Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Ensure adequate hydrogen pressure (a balloon of H₂ is often sufficient for small scale, but a Parr shaker is more effective for larger scales). Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.[3]

Troubleshooting Guide: Buchwald-Hartwig Amination Route

This modern cross-coupling reaction offers high functional group tolerance and can be very efficient, but it is sensitive to the choice of catalyst, ligand, and base.[4][5][6]

Q1: My Buchwald-Hartwig reaction has a very low yield. What are the most critical parameters to optimize?

A1: Buchwald-Hartwig reactions are notoriously "fickle," and success often hinges on a careful selection of all reaction components.[7]

  • Probable Cause 1: Incorrect Ligand Choice. The ligand is crucial for the stability and activity of the palladium catalyst. For coupling with a secondary amine like piperidine, a bulky, electron-rich phosphine ligand is generally required.

    • Solution: Screen different ligands. Good starting points for this type of transformation include XPhos, SPhos, or RuPhos. These ligands promote the reductive elimination step, which is often rate-limiting for secondary amines.

  • Probable Cause 2: Inappropriate Base. The base plays a critical role in the catalytic cycle, regenerating the active amine nucleophile.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher temperatures and longer reaction times.[8]

  • Probable Cause 3: Catalyst Deactivation. The active Pd(0) species can be sensitive to oxygen.

    • Solution: Ensure your reaction is set up under an inert atmosphere (nitrogen or argon). Use degassed solvents. Using a pre-catalyst, which is a stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst, can often give more reproducible results.[7]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X LigandEx L-Pd(II)(Ar)(NR2) OxAdd->LigandEx R2NH, Base RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Ar-NR2 ArX Ar-X Amine R2NH Base Base Product Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q2: I am seeing significant amounts of debrominated starting material (4-chlorobenzoic acid). How can I prevent this side reaction?

A2: Reductive dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.

  • Probable Cause: β-Hydride Elimination. This can occur from the palladium-alkoxide intermediate formed from the base, or from other sources of hydrides in the reaction mixture.

    • Solution 1: Change the Base. If you are using NaOtBu, consider switching to a carbonate base like Cs₂CO₃, which is less prone to β-hydride elimination.

    • Solution 2: Use a Different Ligand. Some ligands are more prone to promoting reductive dehalogenation than others. Experiment with a different class of bulky phosphine ligands.

    • Solution 3: Lower the Reaction Temperature. This can sometimes disfavor the dehalogenation pathway relative to the desired C-N bond formation.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for the synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid?

A: There is no single "best" route; the choice is context-dependent.

FeatureSNAr RouteBuchwald-Hartwig Route
Cost Generally lower cost (no expensive catalyst/ligand).Higher cost due to palladium and specialized ligands.
Scalability Often easier to scale up due to simpler reagents.Can be more challenging to scale; catalyst removal may be an issue.
Substrate Scope More limited; requires activating group (like -NO₂).Very broad; tolerant of many functional groups.[6]
Reaction Conditions Often requires higher temperatures.Can often be run under milder conditions.
Ease of Operation Simpler setup.Requires inert atmosphere and careful handling of reagents.

For initial lab-scale synthesis where cost is a concern, the SNAr route starting from 4-chloro-3-nitrobenzoic acid is a good choice. For more complex molecules or when higher functional group tolerance is needed, the Buchwald-Hartwig route is often superior.

Q: How should I purify the final product?

A: The product is an amino acid, which can exist as a zwitterion. This can make purification challenging.

  • Recrystallization: If the crude product is relatively clean, recrystallization is a good option. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. You may need to adjust the pH to find a point of minimum solubility.

  • Acid-Base Extraction: You can dissolve the crude material in a dilute aqueous base (like NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by adding acid (like HCl) to the aqueous layer.

  • Column Chromatography: This can be challenging due to the polarity of the compound. Using a polar solvent system (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia) can be effective. The acid or base in the eluent helps to suppress the zwitterionic character and improve the peak shape.

Q: What are the key analytical techniques to confirm the structure and purity of my product?

A: A combination of techniques should be used:

  • ¹H and ¹³C NMR: To confirm the structure and connectivity of the molecule.

  • LC-MS: To confirm the molecular weight and assess the purity.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • FTIR: To identify key functional groups like the carboxylic acid C=O and O-H stretches.

Detailed Experimental Protocols

Disclaimer: These are representative protocols based on established literature for similar transformations. Optimization may be required for your specific setup.

Protocol 1: Synthesis via SNAr and Reduction

Step A: Synthesis of 4-Chloro-3-nitro-N-(piperidin-1-yl)benzoic acid

  • To a round-bottom flask, add 4-chloro-3-nitrobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, ~5 mL per gram of starting material).

  • Add piperidine (2.0 eq) to the mixture.

  • Heat the reaction to 90 °C and stir for 4-8 hours, monitoring by TLC (e.g., 30% ethyl acetate in hexanes).

  • After cooling to room temperature, pour the reaction mixture into water and acidify to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step B: Reduction to 4-Chloro-3-piperidin-1-yl-benzoic acid

  • Dissolve the crude nitro compound from Step A in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C, ~5-10 mol% Pd).

  • Place the reaction under a hydrogen atmosphere (e.g., a balloon) and stir vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as described in the FAQ section.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add 3-bromo-4-chlorobenzoic acid (1.0 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., XPhos, 4 mol%).

  • Add sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene, followed by piperidine (1.2 eq) via syringe.

  • Heat the reaction to 100-110 °C and stir for 12-24 hours. Monitor by LC-MS.

  • After cooling, quench the reaction with water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Purify further if necessary.

References

  • Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid. IUCrData, 8(8), x230598. Available at: [Link]

  • Koyiri, K., et al. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2), 566-571.
  • ResearchGate. (2023). 4-(3-Chloroanilino)benzoic acid. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-3-sulfamoylbenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Al-Dhfyan, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546–7555. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US3088873A - 4-chloro-3-sulphamyl benzoic acid and salts.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-3-(piperidine-1-sulfonyl)-benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • Scholars Research Library. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • YouTube. (2022). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]

  • ResearchGate. (1951). On the theory of aromatic substitution: III. Reactivity in electrophilic and nucleophilic substitution reactions. Available at: [Link]

  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Googleapis.com. (2011). US 2011/0003809 A1. Retrieved from [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Googleapis.com. (2003). WO 03/097603. Retrieved from [Link]

  • Chitkara University. (2016). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid. Below, you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guide: Common Issues and Solutions

Low yields and the formation of impurities are common hurdles in the synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid. This guide provides a systematic approach to identifying and resolving these issues. The primary synthetic route considered here is the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with piperidine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality starting materials: Impurities in the starting benzoic acid derivative or piperidine can inhibit the reaction. 2. Inadequate reaction temperature: The reaction may be too slow at lower temperatures. 3. Ineffective base: The choice and amount of base are critical for neutralizing the hydrohalic acid byproduct. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] 4. Solvent issues: Use of a non-polar or protic solvent can hinder the reaction.1. Verify starting material purity: Use freshly distilled piperidine and ensure the purity of the benzoic acid derivative via NMR or melting point analysis. 2. Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Temperatures in the range of 80-120 °C are often effective for nucleophilic aromatic substitutions. 3. Select an appropriate base: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) in slight excess (1.1-1.5 equivalents). Ensure the base is dry. 4. Choose a suitable solvent: A polar aprotic solvent like DMF, DMSO, or NMP is generally preferred for this type of reaction.
Formation of Side Products 1. Di-substitution: Reaction at both the 3- and 4-positions of the benzoic acid ring if a suitable starting material like 3,4-dichlorobenzoic acid is used. 2. Reaction with the carboxylic acid: Piperidine can react with the carboxylic acid moiety to form an amide, especially at high temperatures.[2] 3. Formation of quaternary ammonium salt: The product can react further with any remaining alkylating agent if the starting material is an ester.[1]1. Control stoichiometry: Use a slight excess of the benzoic acid derivative relative to piperidine to favor mono-substitution. The steric hindrance at the 3-position and the electronic effects of the chloro and carboxyl groups should favor substitution at the 3-position. 2. Protect the carboxylic acid: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reaction with piperidine. The ester can be hydrolyzed in a subsequent step. 3. Slow addition of piperidine: Add piperidine dropwise to the reaction mixture to maintain a low concentration, which can help minimize side reactions.
Difficult Product Isolation and Purification 1. Product is an oil or difficult to crystallize: Impurities can prevent the product from solidifying. 2. Product is contaminated with starting materials: Incomplete reaction can lead to a mixture of product and starting materials with similar polarities. 3. Emulsion formation during workup: The presence of both acidic and basic functionalities can lead to emulsions during aqueous extraction.1. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, purification by column chromatography may be necessary.[3] 2. Optimize reaction monitoring: Use TLC to monitor the reaction until the limiting reagent is consumed. Adjust the solvent system for column chromatography to achieve better separation. 3. Adjust pH carefully: During the aqueous workup, carefully adjust the pH to the isoelectric point of the product to minimize its solubility in both the aqueous and organic layers. The use of brine can also help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Chloro-3-piperidin-1-yl-benzoic acid?

A1: A common and effective method is the nucleophilic aromatic substitution of a 3,4-dihalobenzoic acid or its ester with piperidine. Using an ester derivative of the benzoic acid is often preferred to prevent the formation of an amide side product between the carboxylic acid and piperidine. The ester is then hydrolyzed to yield the final product.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the optimal reaction conditions (temperature, solvent, base)?

A3: Optimal conditions can vary, but a good starting point is to use a polar aprotic solvent like DMF or DMSO, with a non-nucleophilic base such as K₂CO₃. The reaction is typically heated to between 80-120 °C. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction by TLC.

Q4: My yield is consistently low. What are the most critical factors to check?

A4: Consistently low yields are often traced back to a few key factors:

  • Purity of Reagents: Ensure your piperidine is freshly distilled and your benzoic acid derivative is pure.

  • Anhydrous Conditions: Moisture can interfere with the reaction, especially if organometallic catalysts are used in alternative routes. Ensure your solvent and glassware are dry.

  • Effective Neutralization of Acid: The generated HCl or HBr must be effectively neutralized by a suitable base to prevent the protonation of piperidine, which would render it non-nucleophilic.[1]

Q5: How do I purify the final product?

A5: If the reaction is performed on the ester, the crude product can be purified by column chromatography. After hydrolysis of the ester, the final carboxylic acid product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[4] If the product is an oil, purification via column chromatography is recommended.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Chloro-3-piperidin-1-yl-benzoate

This protocol outlines the synthesis of the methyl ester intermediate.

Materials:

  • Methyl 3,4-dichlorobenzoate

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add methyl 3,4-dichlorobenzoate (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.

  • Stir the mixture at room temperature.

  • Slowly add piperidine (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis to 4-Chloro-3-piperidin-1-yl-benzoic acid

Materials:

  • Methyl 4-Chloro-3-piperidin-1-yl-benzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified methyl 4-Chloro-3-piperidin-1-yl-benzoate (1 equivalent) in a mixture of THF and water.

  • Add LiOH (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

  • A precipitate should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Methyl_3_4_dichlorobenzoate Methyl 3,4-dichlorobenzoate Ester_Intermediate Methyl 4-Chloro-3-piperidin-1-yl-benzoate Methyl_3_4_dichlorobenzoate->Ester_Intermediate Nucleophilic Aromatic Substitution Piperidine Piperidine Piperidine->Ester_Intermediate Base K₂CO₃ Solvent DMF, 100 °C Final_Product 4-Chloro-3-piperidin-1-yl-benzoic acid Ester_Intermediate->Final_Product Ester Hydrolysis Hydrolysis_Conditions 1. LiOH, THF/H₂O 2. HCl

Caption: Proposed synthetic pathway for 4-Chloro-3-piperidin-1-yl-benzoic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Reagent_Impure Impure Reagents Detected? Check_Reagents->Reagent_Impure Temp_Low Is Temperature Too Low? Check_Conditions->Temp_Low Side_Products Side Products Present? Check_Workup->Side_Products Purify_Reagents Purify/Replace Reagents Reagent_Impure->Purify_Reagents Yes Reagents_OK Reagents are Pure Reagent_Impure->Reagents_OK No Purify_Reagents->Start Increase_Temp Increase Temperature Temp_Low->Increase_Temp Yes Base_Ineffective Is Base Ineffective? Temp_Low->Base_Ineffective No Increase_Temp->Start Change_Base Change/Increase Base Base_Ineffective->Change_Base Yes Conditions_OK Conditions Optimized Base_Ineffective->Conditions_OK No Change_Base->Start Optimize_Purification Optimize Chromatography/Recrystallization Side_Products->Optimize_Purification Yes Isolation_Loss Product Lost During Isolation? Side_Products->Isolation_Loss No Optimize_Purification->Start Modify_Workup Modify Extraction/Precipitation pH Isolation_Loss->Modify_Workup Yes Workup_OK Workup is Efficient Isolation_Loss->Workup_OK No Modify_Workup->Start

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-piperidin-1-yl-benzoic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during in vitro and in vivo assays. Our goal is to provide you with the scientific rationale and practical steps to ensure the accurate and reliable use of this compound in your experiments.

Introduction: Understanding the Molecule

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted benzoic acid derivative. Its structure, featuring a chlorinated aromatic ring, a basic piperidinyl group, and an acidic carboxylic acid moiety, presents a unique set of solubility challenges. Like many benzoic acid derivatives, it has inherently low aqueous solubility, particularly at neutral pH.[1][2] The key to successfully working with this compound is to understand and manipulate the physicochemical properties that govern its dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Chloro-3-piperidin-1-yl-benzoic acid not dissolving in aqueous buffer (e.g., PBS, pH 7.4)?

A1: The limited solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid in neutral aqueous solutions is primarily due to the protonation state of its ionizable groups. At pH 7.4, the carboxylic acid group (a weak acid) will be mostly deprotonated (negatively charged), which aids solubility. However, the piperidinyl group (a weak base) will be partially protonated (positively charged). The overall molecule can exist as a zwitterion, but the hydrophobic chlorophenyl ring significantly limits its interaction with water, leading to poor solubility. The solubility of carboxylic acids is highly pH-dependent; they are more soluble at higher pH where they are fully deprotonated and exist as a salt.[3][4][5][6]

Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "DMSO crash-out" or precipitation. While 4-Chloro-3-piperidin-1-yl-benzoic acid may be soluble in 100% DMSO, its solubility dramatically decreases when the highly polar aqueous buffer is introduced.[7][8][9] The organic co-solvent (DMSO) is diluted, and the compound is forced into an environment where it is no longer soluble, causing it to precipitate.[7] The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize cellular toxicity and other off-target effects.[10]

Q3: What is the best way to prepare a stock solution of 4-Chloro-3-piperidin-1-yl-benzoic acid?

A3: The best practice is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it for your experiments.[11][12][13]

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[14]

  • Alternative Solvents: If DMSO is incompatible with your assay, other options include N,N-dimethylformamide (DMF) or ethanol. However, their solvating power for this specific compound may vary.

  • Best Practices:

    • Use high-quality, anhydrous solvents.

    • Ensure the compound is fully dissolved before storage. Gentle warming or sonication can aid dissolution.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation.[9][10][15]

Q4: Can I use pH adjustment to improve the solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid in my assay?

A4: Yes, pH modification is a powerful tool for this molecule. Since it has a carboxylic acid group, increasing the pH of the aqueous buffer will deprotonate this group, forming a more soluble carboxylate salt.[3][4][5]

  • Strategy: Prepare a stock solution in a small amount of 1N NaOH to deprotonate the carboxylic acid. Then, dilute this into your buffer. Be sure to adjust the final pH of your assay medium to the desired value.

  • Caution: Ensure that the final pH is compatible with your assay system (e.g., cell viability, enzyme activity).

Troubleshooting Guide

Issue 1: Compound Precipitation During Serial Dilutions

Cause: The compound's solubility limit is exceeded at an intermediate dilution step.

Solution:

  • Modify the Dilution Scheme: Instead of large dilution steps, perform a stepwise dilution, allowing the compound to equilibrate at each step.[10]

  • Use a Co-solvent in the Diluent: Incorporate a small percentage of an organic co-solvent, such as DMSO or ethanol, in your dilution buffer to maintain solubility.[16][17][18]

Issue 2: Inconsistent Assay Results or Poor Reproducibility

Cause: This can be a result of partial compound precipitation, leading to an unknown and variable final concentration in the assay.

Solution:

  • Visual Inspection: Before use, visually inspect all solutions (stock and working) for any signs of precipitation. If observed, try to redissolve by gentle warming or sonication. If precipitation persists, remake the solution.

  • Solubility Testing: Perform a preliminary kinetic solubility assay to determine the maximum soluble concentration of the compound in your final assay buffer.[19] This will help you establish a reliable working concentration range.

Issue 3: Low Potency or Lack of Activity in a Cell-Based Assay

Cause: While insolubility is a likely culprit, other factors could be at play.

Solution:

  • Confirm Solubility: First, rule out solubility issues using the strategies mentioned above.

  • Consider Compound Aggregation: Poorly soluble compounds can form aggregates that may have altered biological activity. Dynamic light scattering (DLS) can be used to assess for aggregation.

  • Use of Solubility Enhancers: Incorporate excipients like cyclodextrins into your assay buffer. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[20][21][][23][24]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Stock Solution
  • Weigh out the desired amount of 4-Chloro-3-piperidin-1-yl-benzoic acid.

  • Add a small volume of 1N NaOH dropwise while vortexing until the solid is fully dissolved.

  • Adjust the volume with your desired buffer (e.g., PBS) to reach the final stock concentration.

  • Measure and adjust the final pH of the stock solution as needed.

  • Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.

Protocol 2: Using Co-solvents for Improved Solubility
Co-solventRecommended Max % in Cell-Based AssaysNotes
DMSO < 0.5%Can be cytotoxic at higher concentrations.[10]
Ethanol < 1%Can affect cell membrane integrity.
PEG 400 < 1%Generally well-tolerated by cells.

Workflow:

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Perform an intermediate dilution in a 1:1 mixture of DMSO and your final assay buffer.

  • Perform the final dilution into the assay buffer, ensuring the final DMSO concentration is within the recommended limits.

Diagram: Decision Tree for Troubleshooting Solubility Issues

Solubility_Troubleshooting start Start: Solubility Issue Observed check_stock Is the stock solution clear? start->check_stock precip_dilution Precipitation upon dilution? check_stock->precip_dilution Yes remake_stock Action: Remake stock. Use sonication or gentle warming. check_stock->remake_stock No low_activity Inconsistent or low activity? precip_dilution->low_activity Leads to ph_adjust Strategy 1: pH Adjustment (Increase pH) precip_dilution->ph_adjust Yes confirm_conc Action: Confirm solubility limit in final buffer (kinetic solubility assay). low_activity->confirm_conc remake_stock->check_stock cosolvent Strategy 2: Use Co-solvents (e.g., DMSO, Ethanol) ph_adjust->cosolvent If pH not compatible success Success: Soluble Compound ph_adjust->success cyclodextrin Strategy 3: Use Cyclodextrins cosolvent->cyclodextrin If co-solvents interfere cosolvent->success cyclodextrin->success check_aggregation Action: Check for aggregation (DLS). confirm_conc->check_aggregation check_aggregation->precip_dilution If aggregation is an issue, treat as solubility problem.

Caption: Troubleshooting workflow for solubility.

Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Hydrophobic) water Aqueous Environment drug->water Low Solubility cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) drug->cyclodextrin Encapsulation complex Drug-Cyclodextrin Inclusion Complex water2 Aqueous Environment complex->water2 Increased Solubility cyclodextrin->complex

Caption: Cyclodextrin inclusion complex formation.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. Available from: [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available from: [Link]

  • Best Practices For Stock Solutions. FasterCapital. Available from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available from: [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Available from: [Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed. Available from: [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. Available from: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Polish Journal of Chemical Technology. Available from: [Link]

  • How to tackle compound solubility issue. Reddit. Available from: [Link]

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link]

  • Enhancement of Solubility and Mass Transfer Coefficient of Benzoic Acid Through Hydrotropy. ResearchGate. Available from: [Link]

Sources

stability of 4-Chloro-3-piperidin-1-yl-benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this compound. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 4-Chloro-3-piperidin-1-yl-benzoic acid.

Q1: What are the recommended long-term storage conditions for solid 4-Chloro-3-piperidin-1-yl-benzoic acid?

A1: For long-term stability, the solid (powder) form of 4-Chloro-3-piperidin-1-yl-benzoic acid should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] Some suppliers recommend storage at -20°C for the powder.[1] It is crucial to keep the container dry and tightly closed.

Q2: How should I store solutions of 4-Chloro-3-piperidin-1-yl-benzoic acid?

A2: If you have prepared solutions of the compound, it is recommended to store them at -80°C.[1] The choice of solvent can also impact stability, and it is advisable to use high-purity solvents and protect the solution from light.

Q3: What are the known incompatibilities for this compound?

A3: While specific incompatibility data for 4-Chloro-3-piperidin-1-yl-benzoic acid is limited, related compounds like 4-chlorobenzoic acid should be kept away from strong oxidizing agents. It is also good practice to avoid strong bases and acids unless part of a specific experimental protocol.

Q4: Is 4-Chloro-3-piperidin-1-yl-benzoic acid sensitive to light?

A4: Yes, photostability is a critical consideration. Similar compounds have shown degradation upon exposure to UV light.[2] Therefore, it is strongly recommended to protect both solid and solution samples from light by using amber vials or by wrapping containers in aluminum foil.[2][3][4] Photostability testing is an integral part of forced degradation studies to evaluate the intrinsic photosensitivity of the material.[3][5][6]

Q5: What is the expected shelf-life of 4-Chloro-3-piperidin-1-yl-benzoic acid?

A5: The shelf-life can vary depending on the storage conditions. For a structurally related compound, an accelerated stability study showed a shelf-life (T90%) of 45 days at 25°C and 220 days at 4°C.[2][7] For optimal long-term stability, adherence to the recommended storage conditions (-20°C for solid, -80°C for solutions) is essential.[1]

II. Troubleshooting Guide: Experimental Issues and Solutions

This section provides a problem-and-solution framework for common issues encountered during experimentation that may be related to the stability of 4-Chloro-3-piperidin-1-yl-benzoic acid.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation in solution 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] 3. Use a stability-indicating analytical method (e.g., HPLC) to check the purity of the solution before use.The compound may be susceptible to hydrolysis or other degradation pathways in solution, especially at non-neutral pH or elevated temperatures.[2][7] Repeated freeze-thaw cycles can also accelerate degradation.
Photodegradation 1. Conduct all experimental manipulations under low-light conditions or with light-protective coverings. 2. Use amber-colored labware or wrap containers in aluminum foil.[2][3]Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products with potentially altered biological activity.[2]
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Steps Scientific Rationale
Acid or Base-Catalyzed Hydrolysis 1. Ensure the pH of your sample and mobile phase is controlled and within a stable range for the compound. A study on a similar compound showed it was most stable at neutral pH.[2][7] 2. If working at acidic or basic pH is necessary, minimize the exposure time and temperature.The amide and benzoic acid functionalities can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of degradation products.[2][7]
Oxidative Degradation 1. Degas all solvents and solutions to remove dissolved oxygen. 2. Consider adding an antioxidant if compatible with your experimental setup. 3. Avoid sources of free radicals.The presence of oxidizing agents, such as peroxides in solvents or dissolved oxygen, can lead to oxidative degradation of the molecule.[2][7]
Thermal Degradation 1. Avoid exposing the compound to high temperatures during sample preparation (e.g., sonication, heating). 2. If heating is required, perform it for the shortest possible duration and at the lowest effective temperature.Elevated temperatures can provide the activation energy for various degradation reactions.[2][7]
Workflow for Investigating Unexpected Degradation

Caption: Troubleshooting workflow for unexpected degradation.

III. Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6][8][9]

A. General Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-3-piperidin-1-yl-benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel with a control sample protected from the stressor.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method.

B. Specific Stress Conditions
Stress Condition Protocol Rationale
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.To assess stability in acidic conditions.[6]
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.To evaluate stability in alkaline conditions.[6]
Oxidative Degradation Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.To determine susceptibility to oxidation.[2][7]
Thermal Degradation Heat the solid compound at 80°C for 48 hours. Separately, reflux the stock solution at 80°C for 24 hours.To assess the impact of heat on both solid and solution forms.[8]
Photodegradation Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.[3]To determine light sensitivity.[3]
Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of 4-Chloro-3-piperidin-1-yl-benzoic acid B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS for Degradant Identification G->H I Stability Profile & Degradation Pathways H->I

Caption: Workflow for a forced degradation study.

IV. Potential Degradation Pathways

Based on the chemical structure of 4-Chloro-3-piperidin-1-yl-benzoic acid and data from related compounds, the following degradation pathways can be anticipated:

  • Hydrolysis: The amide linkage is a potential site for acid or base-catalyzed hydrolysis, which would cleave the piperidine ring from the benzoic acid moiety.

  • Decarboxylation: Under harsh thermal conditions, the carboxylic acid group might be lost.

  • Oxidation: The piperidine ring could be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.

  • Photochemical Reactions: UV light could induce isomerization or other complex rearrangements.[2]

Understanding these potential pathways is crucial for developing robust analytical methods capable of separating the parent compound from its degradation products and for designing stable formulations.

References

  • Safety data sheet. (n.d.).
  • Safe Data Sheet - DC Chemicals. (2026, January 8).
  • 4 - • SAFETY DATA SHEET. (2025, November 6).
  • 4-PIPERIDIN-1-YL-BENZOIC ACID - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. (n.d.). PubMed.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • forced degradation study: Topics by Science.gov. (n.d.).
  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (n.d.). ResearchGate.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016, September 28).
  • Stability Indicating Forced Degradation Studies - RJPT. (n.d.).
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (2020, April 23). ResearchGate.
  • Degradation pathway for 3-chlorobenzoic acid by... (n.d.). ResearchGate.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).

Sources

troubleshooting NMR peak assignments for 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 4-Chloro-3-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of assigning the ¹H and ¹³C NMR spectra for this molecule. We will delve into predicted spectral data, address common troubleshooting scenarios, and provide validated experimental protocols to ensure accurate and efficient structural elucidation.

Understanding the Molecule: Structural Features and NMR Implications

4-Chloro-3-piperidin-1-yl-benzoic acid presents a unique set of challenges and features for NMR analysis. The molecule comprises a 1,2,4-trisubstituted aromatic ring and a saturated piperidine ring. This substitution pattern on the benzene ring will lead to a complex set of coupled aromatic proton signals. Furthermore, the piperidine ring introduces conformational dynamics, and the presence of a nitrogen atom can lead to peak broadening, complicating spectral interpretation.

Predicted NMR Data

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~12.9Broad Singlet1HCOOHChemical shift is concentration and solvent-dependent. Exchangeable with D₂O.[1][2]
~7.85Doublet1HH-2Exhibits meta-coupling to H-6.
~7.70Doublet of Doublets1HH-6Exhibits ortho-coupling to H-5 and meta-coupling to H-2.
~7.50Doublet1HH-5Exhibits ortho-coupling to H-6.
~3.10Multiplet (Broad)4HH-2', H-6' (Piperidine)Protons α to the nitrogen. May appear broad due to conformational exchange or quadrupolar effects from ¹⁴N.[3][4]
~1.70Multiplet4HH-3', H-5' (Piperidine)Protons β to the nitrogen.
~1.55Multiplet2HH-4' (Piperidine)Proton γ to the nitrogen.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Predicted Chemical Shift (δ) ppmAssignmentNotes
~167.0C=OCarboxylic acid carbonyl.[1]
~152.0C-3Aromatic carbon attached to the piperidine nitrogen.
~133.0C-1Aromatic carbon attached to the carboxylic acid.
~131.5C-6Aromatic CH.
~128.0C-5Aromatic CH.
~125.0C-4Aromatic carbon attached to chlorine.
~122.0C-2Aromatic CH.
~52.0C-2', C-6' (Piperidine)Carbons α to the nitrogen. May be broadened.
~25.5C-3', C-5' (Piperidine)Carbons β to the nitrogen.
~23.5C-4' (Piperidine)Carbon γ to the nitrogen.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the NMR analysis of 4-Chloro-3-piperidin-1-yl-benzoic acid.

Q1: The carboxylic acid proton at ~12.9 ppm is either not visible or is extremely broad. Is this normal?

A1: Yes, this is a common observation for carboxylic acid protons. The peak's appearance is highly dependent on the solvent, concentration, and water content.[1][2]

  • Causality: The acidic proton undergoes rapid chemical exchange with other acidic protons (like trace water in the solvent) or can be involved in hydrogen bonding, leading to significant peak broadening. In protic deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium and the signal will disappear completely.[5]

  • Troubleshooting Steps:

    • D₂O Exchange: To confirm the assignment, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. The disappearance of the broad signal confirms it is the carboxylic acid proton.[5]

    • Solvent Choice: Using aprotic, polar solvents like DMSO-d₆ often results in a more observable, albeit still broad, peak due to strong hydrogen bonding with the solvent.[6]

Q2: The aromatic signals are overlapping and difficult to interpret. How can I definitively assign the aromatic protons H-2, H-5, and H-6?

A2: The 1,2,4-trisubstitution pattern leads to a complex AMX spin system where all three aromatic protons are coupled to each other. Overlapping signals are common, but a combination of coupling constant analysis and 2D NMR techniques will resolve this.

  • Causality:

    • H-6 will be a doublet of doublets due to ortho-coupling with H-5 (³J ≈ 7-9 Hz) and meta-coupling with H-2 (⁴J ≈ 1-3 Hz).

    • H-5 will be a doublet due to ortho-coupling with H-6 (³J ≈ 7-9 Hz).

    • H-2 will be a doublet due to meta-coupling with H-6 (⁴J ≈ 1-3 Hz).

  • Troubleshooting Workflow:

    G start Complex Aromatic Region cosy Acquire 2D COSY Spectrum start->cosy assign_h6_h5 Identify H-6/H-5 Ortho-Coupling Cross-Peak cosy->assign_h6_h5 Strong correlation assign_h6_h2 Identify H-6/H-2 Meta-Coupling Cross-Peak cosy->assign_h6_h2 Weak correlation hmbc Acquire 2D HMBC Spectrum confirm_h2 Confirm H-2 via HMBC to C-4 (C-Cl) and C=O hmbc->confirm_h2 confirm_h6 Confirm H-6 via HMBC to C-4 (C-Cl) and C-2' of Piperidine hmbc->confirm_h6 assign_h6_h5->hmbc assign_h6_h2->hmbc end Unambiguous Aromatic Proton Assignment confirm_h2->end confirm_h6->end

    Caption: Workflow for Aromatic Proton Assignment.

    Step-by-Step Protocol: 2D COSY

    • Purpose: To identify protons that are coupled to each other.

    • Procedure: Run a standard COSY (Correlation Spectroscopy) experiment.

    • Interpretation: Look for a strong cross-peak connecting two aromatic signals. This corresponds to the ortho-coupled H-5 and H-6. A much weaker cross-peak will exist between H-6 and H-2, confirming their meta relationship.[7]

    Step-by-Step Protocol: 2D HMBC

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for linking protons to specific parts of the carbon skeleton.[8]

    • Procedure: Run a standard HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Interpretation:

      • The proton assigned as H-2 should show a correlation to the carbon bearing the chlorine (C-4 ) and the carboxylic acid carbonyl (C=O ).

      • The proton assigned as H-6 should show correlations to C-4 and to the carbons of the piperidine ring attached to the nitrogen (C-2' ).

Q3: The signals for the piperidine protons, especially those at ~3.10 ppm (H-2', H-6'), are broad. Why is this happening and how can I sharpen them?

A3: Broadening of the piperidine signals α to the nitrogen (H-2', H-6') is a common issue arising from two potential sources: the quadrupolar nature of the ¹⁴N nucleus and/or slow conformational dynamics on the NMR timescale.

  • Causality 1: Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1, making it a quadrupolar nucleus. This can lead to efficient relaxation and cause broadening of the signals of adjacent protons.[4]

  • Causality 2: Conformational Dynamics:

    • Ring Inversion: The piperidine ring can undergo chair-chair interconversion. If this process is slow on the NMR timescale, it can lead to broadened signals.

    • C-N Bond Rotation: Rotation around the C(aryl)-N bond may be restricted. If the rate of rotation is intermediate on the NMR timescale, it can cause significant peak broadening for the piperidine protons, particularly those at the 2' and 6' positions.[9][10]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to diagnose issues related to conformational dynamics.

      • Heating: If the broadening is due to slow conformational exchange, increasing the temperature will increase the rate of exchange, causing the broad peaks to sharpen into a time-averaged signal.

      • Cooling: Cooling the sample may slow the exchange rate sufficiently to resolve the broad signal into two distinct sets of signals for the different conformers.

    • Acidification: Adding a trace amount of a strong acid (like TFA-d or DCl) can sometimes sharpen signals broadened by nitrogen. The protonation of the nitrogen can alter its electronic environment and exchange dynamics.[4]

    Caption: Troubleshooting Broad Piperidine Signals.

Q4: How do I assign the carbons of the piperidine ring?

A4: The carbons of the piperidine ring can be definitively assigned using a combination of DEPT (Distortionless Enhancement by Polarization Transfer) and HSQC (Heteronuclear Single Quantum Coherence) experiments.

  • DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This will confirm that all piperidine signals (except for any quaternary carbons) are from CH₂ groups.

  • HSQC: This experiment correlates each carbon to its directly attached proton(s).[8]

    • Procedure: Run a standard HSQC experiment.

    • Interpretation: Draw a line from the proton signal on the ¹H axis to the carbon signal on the ¹³C axis. The cross-peak will identify the carbon-proton one-bond connectivity. For example, the broad proton signal at ~3.10 ppm will correlate to the carbon signal at ~52.0 ppm, assigning them as H-2'/H-6' and C-2'/C-6', respectively.

Experimental Protocols

Standard 1D NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-3-piperidin-1-yl-benzoic acid for ¹H NMR or 20-30 mg for ¹³C NMR and dissolve in ~0.6 mL of DMSO-d₆.[11]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Use a standard pulse program with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

  • Data Processing: Apply a Fourier transform to the acquired FID. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).

References

  • Mao, J., et al. (2012). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central.
  • Nanalysis. (2019). 2D NMR Experiments - HETCOR.
  • Reddit. (2024). What can you infer from broad aromatic signals in 1H NMR? r/OrganicChemistry.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.
  • University of California, Irvine. (n.d.). 2D NMR FOR THE CHEMIST.
  • Benchchem. (n.d.).
  • Chemistry For Everyone. (2025).
  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • University of Wisconsin-Madison. (n.d.).
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Gottlieb, H. E., et al. (n.d.).
  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Magnetic Resonance in Chemistry. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution.
  • ChemicalBook. (n.d.). 4-CHLORO-3-PIPERIDIN-1-YL-BENZOIC ACID HYDRAZIDE.
  • Reddit. (2023). NMR Peak Broadening. r/Chempros.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). 4-(3-Chloroanilino)benzoic acid.
  • Chemistry Research Journal. (n.d.).

Sources

avoiding degradation of 4-Chloro-3-piperidin-1-yl-benzoic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot common issues and prevent degradation of your target molecule.

Introduction: Chemical Vulnerabilities of 4-Chloro-3-piperidin-1-yl-benzoic acid

4-Chloro-3-piperidin-1-yl-benzoic acid possesses several functional groups that can be susceptible to degradation under certain workup conditions. The tertiary amine of the piperidine ring can be protonated or remain as a free base, influencing its solubility and reactivity. The carboxylic acid is an electron-withdrawing group that also allows for solubility manipulation through pH adjustment. The chloro-substituent on the aromatic ring, while generally stable, can be labile under harsh conditions or in the presence of certain reagents.

This guide will address frequently asked questions and provide troubleshooting strategies for common problems encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant loss of my product during aqueous workup and extraction. What could be the cause?

A1: Potential Causes and Solutions

Product loss during aqueous workup is often related to the amphoteric nature of 4-Chloro-3-piperidin-1-yl-benzoic acid, meaning it has both acidic (carboxylic acid) and basic (piperidine nitrogen) centers. This can lead to unintended partitioning into the aqueous phase if the pH is not carefully controlled.

  • Cause 1: Zwitterion Formation at Isoelectric Point. At a specific pH (the isoelectric point), the molecule can exist as a zwitterion, with a negatively charged carboxylate and a positively charged piperidinium ion. Zwitterions can have high polarity and may be more soluble in the aqueous layer than anticipated.

  • Solution 1: pH Adjustment for Extraction. To ensure your product remains in the organic layer during extraction, the pH of the aqueous phase should be adjusted to suppress the ionization of one of the functional groups.

    • Acidic Extraction: To extract basic impurities, wash your organic layer with a dilute acid (e.g., 1 M HCl). This will protonate the piperidine nitrogen of your product, making it highly water-soluble. Therefore, this step should be used with caution if your desired product is the free base.

    • Basic Extraction: To extract acidic impurities, wash your organic layer with a dilute base (e.g., saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This is a common and effective way to isolate your product in the aqueous layer, from which it can be re-precipitated by acidification.[1]

  • Cause 2: Emulsion Formation. The presence of both a lipophilic aromatic ring and polar functional groups can lead to the formation of emulsions during extraction, trapping the product at the interface.

  • Solution 2: Breaking Emulsions.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Allow the mixture to stand for a longer period.

    • Gentle swirling instead of vigorous shaking can prevent emulsion formation.

Recommended Extraction Workflow:

G start Crude Reaction Mixture in Organic Solvent wash_bicarb Wash with sat. NaHCO3 (aq) start->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 organic1 Organic Layer (Neutral & Basic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Product as Sodium Salt) separate1->aqueous1 acidify Acidify with 1M HCl to pH ~4-5 aqueous1->acidify precipitate Precipitation of Product acidify->precipitate filter Filter and Dry precipitate->filter product Pure 4-Chloro-3-piperidin-1-yl-benzoic acid filter->product

Caption: Acid-Base Extraction Workflow

Q2: My final product is discolored (e.g., yellow or brown). What are the likely impurities?

A2: Potential Causes of Discoloration

Discoloration often indicates the presence of small amounts of highly colored impurities, which may arise from side reactions or degradation.

  • Cause 1: Oxidation of the Piperidine Ring. Tertiary amines can be susceptible to oxidation, especially if exposed to air and light for extended periods, leading to the formation of colored byproducts.

  • Solution 1: Minimize Exposure to Oxidants.

    • Conduct the workup and purification steps promptly after the reaction is complete.

    • Store the crude product under an inert atmosphere (e.g., nitrogen or argon) if it cannot be purified immediately.

    • Consider adding an antioxidant like butylated hydroxytoluene (BHT) in small quantities during storage if oxidation is a persistent issue.

  • Cause 2: Aromatic Nitro-impurities. If nitrating agents were used in a previous synthetic step, residual nitro compounds can be highly colored.

  • Solution 2: Purification.

    • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Q3: I am seeing an unexpected peak in my NMR or LC-MS that suggests dechlorination. Is this possible?

A3: Dechlorination as a Potential Degradation Pathway

While the C-Cl bond on an aromatic ring is generally robust, dechlorination can occur under certain conditions.

  • Cause 1: Reductive Dechlorination. This is more common in biological systems but can occur chemically in the presence of certain reducing agents or catalysts.[2][3] If your synthesis involves a reduction step (e.g., catalytic hydrogenation to reduce a nitro group), you might inadvertently cause dechlorination.

  • Solution 1: Careful Selection of Reagents.

    • If a reduction is necessary, consider milder reducing agents or catalyst systems that are less prone to promoting dehalogenation.

    • Monitor the reaction closely by TLC or LC-MS to minimize reaction times.

  • Cause 2: Nucleophilic Aromatic Substitution of Chlorine. Although the piperidine has already substituted one chlorine atom, under forcing conditions (high temperature, strong base), a second nucleophilic attack on the remaining chlorine might be possible, though less likely due to the electronic effects of the existing substituents.

Potential Degradation Pathways:

G cluster_0 Target Molecule cluster_1 Potential Degradation Products A 4-Chloro-3-piperidin-1-yl-benzoic acid B 3-Piperidin-1-yl-benzoic acid (Dechlorination) A->B Reductive Conditions C 4-Hydroxy-3-piperidin-1-yl-benzoic acid (Hydrolysis of C-Cl) A->C Harsh Basic Conditions/ High Temperature D Oxidized Piperidine Species A->D Oxidative Conditions

Caption: Potential Degradation Pathways

Protocols for Purification

Protocol 1: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature and good solubility when hot. Common solvents to screen include ethanol, isopropanol, acetonitrile, and water, or mixtures thereof.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with a saturated solution of sodium bicarbonate.

  • Separate the aqueous layer (which now contains the sodium salt of your product) and wash the organic layer once more with sodium bicarbonate solution.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 1 M HCl with stirring until the pH is approximately 4-5. The product should precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[1]

Summary of Key Parameters

ParameterRecommended ConditionRationale
pH for Extraction (Basic) 8-9 (using NaHCO₃)Ensures deprotonation of the carboxylic acid for aqueous extraction without using a harsh base that could promote side reactions.
pH for Precipitation 4-5Brings the product to its neutral form for precipitation while avoiding strongly acidic conditions that could cause hydrolysis.
Temperature Avoid excessive heatHigh temperatures, especially in the presence of strong acids or bases, can promote degradation pathways like dechlorination.
Atmosphere Inert (N₂ or Ar) for storageMinimizes the risk of oxidation of the piperidine ring.

References

  • Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures. FEMS Microbiology Letters.
  • Dechlorination of chlorobenzoates by an isolated bacterial culture.
  • 4-Chlorobenzoic acid 74-11-3 wiki. Guidechem.
  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. PubChem.
  • Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. Applied and Environmental Microbiology.
  • Evidence for 4-chlorobenzoic acid dehalogenation mediated by plasmids rel
  • What is the synthesis route of 4-Chlorobenzoic acid?. Guidechem.
  • Biodegradation of 2- Chlorobenzoic Acid and its other substitutes.
  • 4-Chlorobenzoic acid 99 74-11-3. Sigma-Aldrich.
  • 4-Chlorobenzoic acid | 74-11-3. ChemicalBook.
  • Application Note and Protocol: Purification of 1-Carbamoylpiperidine-3-carboxylic acid by Recrystalliz
  • Technical Support Center: Purification of 1-Carbamoylpiperidine-3-carboxylic acid. Benchchem.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
  • Process for Preparation of Piperidine Carboxylic Acid.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • 4-CHLORO-3-PIPERIDIN-1-YL-BENZOIC ACID HYDRAZIDE. ChemicalBook.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed.
  • 16.
  • nucleophilic arom
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and stability of strongly acidic benzamide deriv
  • 4-(3-Chloroanilino)benzoic acid.
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthetic 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of quality control and a prerequisite for further development. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthetically derived 4-Chloro-3-piperidin-1-yl-benzoic acid, a molecule of interest in pharmaceutical research. We will delve into the principles, experimental protocols, and comparative performance of various methods, offering insights to guide the selection of the most appropriate techniques for your analytical needs.

Introduction: The Criticality of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its safety and efficacy.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] These guidelines necessitate the use of validated, sensitive, and specific analytical methods to ensure that the levels of impurities are below established thresholds.[5][6][7]

This guide will focus on a multi-faceted approach to purity assessment, recognizing that no single technique can provide a complete picture. We will explore a combination of chromatographic, spectroscopic, and thermal analysis methods to construct a robust purity profile for 4-Chloro-3-piperidin-1-yl-benzoic acid.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A cornerstone of a reliable purity assessment is the use of orthogonal analytical techniques. These are methods that rely on different physicochemical principles to separate and detect the main component and its impurities. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is a powerful set of techniques for separating components of a mixture.[8] For the analysis of 4-Chloro-3-piperidin-1-yl-benzoic acid, both liquid and gas chromatography are highly applicable.

HPLC is the most widely used technique for the purity profiling of pharmaceuticals due to its versatility, sensitivity, and broad applicability.[9] For aromatic carboxylic acids like our target compound, reversed-phase HPLC is a common and effective choice.[10][11]

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the non-polar regions of the 4-Chloro-3-piperidin-1-yl-benzoic acid molecule.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic analyte.[11][12] By adjusting the pH below the pKa of the carboxylic acid group, its ionization is suppressed, leading to increased retention and better peak shape.

  • UV Detection: The aromatic ring in the molecule allows for sensitive detection using a UV spectrophotometer, typically at a wavelength where the compound exhibits maximum absorbance.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Chloro-3-piperidin-1-yl-benzoic acid sample.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Comparative Performance of Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Not required.Required (derivatization may be necessary).
Typical LOD/LOQ Low ng/mL to pg/mL range.pg/mL to fg/mL range.
Primary Application Quantitative purity determination, impurity profiling.Identification of volatile impurities, residual solvents.
Structural Info Limited (retention time).Provides mass spectrum for structural elucidation.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample Injector Autosampler/Injector Sample->Injector MobilePhase Prepare Mobile Phase A & B Pump Gradient Pump MobilePhase->Pump Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Pump->Column Integration Peak Integration Chromatogram->Integration PurityCalc Calculate % Purity Integration->PurityCalc

Caption: Workflow for HPLC purity assessment.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] For a non-volatile compound like 4-Chloro-3-piperidin-1-yl-benzoic acid, derivatization is necessary to increase its volatility.[11][13]

Causality Behind Experimental Choices:

  • Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by forming a methyl ester) is a common strategy to make the molecule amenable to GC analysis.[13]

  • Mass Spectrometric Detection: The mass spectrometer provides detailed structural information about the analyte and any separated impurities by analyzing their fragmentation patterns.[14] This is invaluable for impurity identification.

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization (Methylation):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

    • Add a methylating agent (e.g., trimethylsilyldiazomethane) and allow the reaction to proceed to completion.

    • Quench the reaction and prepare the sample for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 100°C and ramp up to 300°C.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Analysis:

    • The total ion chromatogram (TIC) is used to assess purity, and the mass spectra of individual peaks are used to identify impurities.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide information about the molecular structure and can be used to confirm the identity of the main compound and to characterize impurities.[15][16][17]

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[18][19][20][21][22][23] Both ¹H and ¹³C NMR are essential for confirming the structure of 4-Chloro-3-piperidin-1-yl-benzoic acid and for detecting and identifying structurally related impurities.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The integration of the signals is proportional to the number of protons, which can be used for quantitative purity assessment against a certified internal standard (qNMR).

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[18] The number of signals indicates the number of non-equivalent carbons.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and for elucidating the structures of unknown impurities.[21]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For quantitative NMR (qNMR), add a known amount of a certified internal standard.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • Process and analyze the spectra to confirm the structure of the main component and to identify and quantify any impurities.

Workflow Diagram: NMR Structural Elucidation and Purity

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Spectral Analysis SamplePrep Dissolve in Deuterated Solvent (+ Internal Standard for qNMR) Acquire1D Acquire 1D Spectra (¹H, ¹³C) SamplePrep->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) SamplePrep->Acquire2D StructureConfirm Confirm Structure of Main Compound Acquire1D->StructureConfirm ImpurityID Identify Impurity Structures Acquire1D->ImpurityID Quantify Quantify Impurities (qNMR) Acquire1D->Quantify Acquire2D->StructureConfirm Acquire2D->ImpurityID

Caption: Workflow for NMR analysis.

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[9][24][25] It is an indispensable tool for impurity profiling, allowing for the determination of the molecular weights of impurities and providing fragmentation data for their structural elucidation.[24][26]

Causality Behind Experimental Choices:

  • MS-Compatible Mobile Phase: The mobile phase used in the HPLC method must be volatile and not interfere with the ionization process in the mass spectrometer. Formic acid is a common choice as it is volatile and aids in protonation.[26]

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) allows for the accurate mass measurement of the parent ion and its fragments, which can be used to determine the elemental composition of impurities.[26]

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques provide information about the physical properties of a material as a function of temperature.[27][28][29][30]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[31] For purity assessment, DSC is used to determine the melting point and the heat of fusion of the compound. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.[31]

TGA measures the change in mass of a sample as a function of temperature.[27][28][30] It is particularly useful for detecting the presence of residual solvents or other volatile impurities.[27][30]

Data Presentation: Comparative Performance of Spectroscopic and Thermal Methods

ParameterNuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)Differential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation by chromatography followed by mass analysis.Measurement of heat flow difference during a temperature change.Measurement of mass change as a function of temperature.
Primary Info Detailed molecular structure, quantitative purity.Molecular weight and structural fragments of separated components.Melting point, heat of fusion, presence of crystalline impurities.Thermal stability, presence of volatile components (e.g., solvents).
Quantitation Excellent (with internal standard).Good (with appropriate calibration).Semi-quantitative (based on melting point depression).Quantitative for volatile components.
LOD/LOQ ~0.1% for routine analysis.Low ng/mL to pg/mL range.Dependent on the nature of the impurity.Dependent on the volatility of the impurity.
Elemental Analysis: Verifying Empirical Formula

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[32][33][34][35][36] The experimentally determined percentages are compared with the theoretical values for the proposed structure of 4-Chloro-3-piperidin-1-yl-benzoic acid. A good agreement between the experimental and theoretical values provides strong evidence for the compound's identity and the absence of significant elemental impurities.

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of a synthetic compound like 4-Chloro-3-piperidin-1-yl-benzoic acid requires a multi-pronged analytical strategy. No single technique is sufficient to provide a complete purity profile. A combination of high-resolution chromatographic separation (HPLC and GC-MS), definitive structural elucidation (NMR and LC-MS), and assessment of physicochemical properties (DSC and TGA), along with confirmation of the elemental composition, provides a self-validating system for ensuring the quality and purity of the synthesized material.

By understanding the strengths and limitations of each technique and applying them in a logical and orthogonal manner, researchers and drug development professionals can confidently establish the purity of their compounds, a critical step in advancing new chemical entities from the laboratory to clinical applications.

References

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 832-839. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (1995, July). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • University of California, Davis. (n.d.). Stoichiometry: Elemental Analysis. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • PubMed. (2020, October). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Linseis. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • LibreTexts. (n.d.). 3.2 Determining Empirical and Molecular Formulas. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Chemistry LibreTexts. (2024, April 2). 3.5: Empirical Formulas from Analysis. [Link]

  • ResearchGate. (2014, April 25). (PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?[Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • ResearchGate. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • LinkedIn. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]

  • PubChem. (n.d.). 4-Chloro-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid. [Link]

  • PubMed Central. (2017, May 10). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]

  • ResearchGate. (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-. [Link]

  • PubChem. (n.d.). 4-chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid. [Link]

  • PubChem. (n.d.). 4-chloro-3-(piperidine-1-sulfonyl)-benzoic acid. [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-3-piperidin-1-yl-benzoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel therapeutic agents. The molecule 4-Chloro-3-piperidin-1-yl-benzoic acid represents an intriguing, yet underexplored, chemical entity. It marries a substituted chlorobenzoic acid core, a common feature in a variety of bioactive compounds, with a piperidine ring, a motif known to enhance solubility and modulate pharmacological properties. While comprehensive biological data for this specific compound is not extensively available in the public domain, a comparative analysis of its structural analogs provides a fertile ground for hypothesizing its potential therapeutic applications and guiding future research endeavors.

This guide will dissect the known biological activities of close analogs of 4-Chloro-3-piperidin-1-yl-benzoic acid, with a primary focus on anticancer and antimicrobial activities. By examining the structure-activity relationships (SAR) of these related compounds, we can infer the potential biological profile of our lead molecule and provide a rationale for its synthesis and evaluation.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

The 3-amino-4-chlorobenzoic acid scaffold, the foundational core of our lead compound, has been a focal point in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1][2] Overexpression and mutations of EGFR are hallmarks of various cancers, making it a validated target for therapeutic intervention.

Derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and shown to exhibit potent anti-proliferative effects against cancer cell lines.[1] The general structure of these analogs involves the modification of the amino group to incorporate various heterocyclic and aromatic moieties.

Table 1: Anticancer Activity of 4-amino-3-chlorobenzoic acid Analogs

Compound IDCore StructureR Group ModificationCancer Cell LineIC50 (µM)Reference
N5a 4-amino-3-chlorobenzoic acidHydrazine-1-carbothioamideA549, HepG2, HCT-116Potent (specific values not provided in abstract)[1][2]
Various 4-amino-3-chlorobenzoic acid1,3,4-oxadiazole derivativesA549, HepG2, HCT-116Moderate to potent[1][2]
Various 4-amino-3-chlorobenzoic acidBenzohydrazone derivativesA549, HepG2, HCT-116Moderate to potent[1][2]

The introduction of the piperidine ring at the 3-position of the benzoic acid, as seen in our lead compound, could potentially modulate the EGFR inhibitory activity. The piperidine moiety may influence the compound's conformation, solubility, and ability to form key interactions within the ATP-binding pocket of the EGFR kinase domain. It is plausible that the piperidinyl group could be oriented to interact with the solvent-exposed region of the active site, potentially enhancing binding affinity or altering the selectivity profile.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

Antimicrobial Activity

The combination of a benzoic acid and a piperidine moiety is also present in compounds with demonstrated antimicrobial properties. A notable example is a series of 1,3,5-triazine derivatives of 4-aminobenzoic acid, where a piperidine group is incorporated.[3] These compounds have been evaluated for their activity against various bacterial strains.

Table 2: Antimicrobial Activity of a Piperidine-Containing Benzoic Acid Analog

Compound IDCore StructureKey FeaturesTarget OrganismActivityReference
13 4-aminobenzoic acid1,3,5-triazine linker, piperidineStaphylococcus aureus, Escherichia coliPromising[3]
18 4-aminobenzoic acid1,3,5-triazine linker, di-piperidineStaphylococcus aureus, Escherichia coliPromising[3]

While the core structure and substitution pattern of these triazine derivatives differ from our lead compound, they establish a proof of concept that the amalgamation of a benzoic acid and a piperidine can lead to antimicrobial activity. The 4-chloro substituent on our lead compound is also a common feature in many antimicrobial agents, potentially contributing to its activity.

General Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., Mueller-Hinton Broth) Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubation (e.g., 37°C for 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determination of MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

To facilitate further research into 4-Chloro-3-piperidin-1-yl-benzoic acid and its analogs, the following are detailed protocols for the key biological assays discussed.

In Vitro EGFR Kinase Assay

This protocol describes a common method to determine the inhibitory activity of a compound against the EGFR tyrosine kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96-well white microtiter plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • To each well of the microtiter plate, add 5 µL of the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 20 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

    • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.

  • Reagents and Materials:

    • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound (dissolved in DMSO)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

    • Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Structure-Activity Relationship (SAR) Summary

Based on the analysis of related compounds, we can propose a preliminary SAR for this class of molecules.

SAR_Summary cluster_modifications Structural Modifications cluster_activities Impact on Biological Activity Core 4-Chloro-3-R1-Benzoic Acid R1 R1 Group (e.g., Piperidine) Core->R1 Benzo_Sub Substituents on Benzoic Acid Ring Core->Benzo_Sub Carboxyl_Mod Modification of Carboxylic Acid Core->Carboxyl_Mod Anticancer Anticancer Activity (e.g., EGFR inhibition) R1->Anticancer Antimicrobial Antimicrobial Activity R1->Antimicrobial ADME Pharmacokinetic Properties (ADME) R1->ADME Benzo_Sub->Anticancer Benzo_Sub->Antimicrobial Carboxyl_Mod->ADME

Caption: Key structural modifications and their potential impact on biological activities.

  • The 3-substituent (R1): The nature of the group at the 3-position is critical. For anticancer activity, various heterocyclic and amide-containing groups have shown promise. The piperidine in our lead compound is expected to significantly influence solubility and may provide additional binding interactions.

  • Substituents on the Benzoic Acid Ring: The 4-chloro substituent appears to be a favorable feature in both anticancer and antimicrobial analogs. Further exploration of other halogen substitutions or small electron-withdrawing groups could be beneficial.

  • The Carboxylic Acid Moiety: While essential for the 'benzoic acid' classification, this group can be esterified or converted to an amide or hydrazide to create prodrugs or modulate the compound's properties.

Conclusion and Future Directions

While direct biological data for 4-Chloro-3-piperidin-1-yl-benzoic acid is sparse, a comparative analysis of its structural analogs strongly suggests its potential as a scaffold for developing novel anticancer and antimicrobial agents. The core 3-amino-4-chlorobenzoic acid framework is a validated starting point for EGFR inhibitors, and the incorporation of a piperidine ring is a known strategy to enhance drug-like properties.

Future research should focus on the following:

  • Synthesis and In Vitro Screening: The synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid is the immediate next step, followed by its evaluation in EGFR kinase assays and broad-spectrum antimicrobial panels.

  • Analog Library Development: A focused library of analogs should be created to explore the SAR in detail. This would involve modifications to the piperidine ring (e.g., substitution), replacement of the piperidine with other N-heterocycles, and variations in the substitution pattern on the benzoic acid ring.

  • Mechanism of Action Studies: For any active compounds identified, further studies to elucidate their precise mechanism of action will be crucial. For anticancer hits, this would include cell-based assays to confirm on-target activity and assess effects on downstream signaling pathways. For antimicrobial leads, time-kill kinetics and resistance development studies would be informative.

By systematically exploring the biological potential of this promising scaffold, new and effective therapeutic agents may be discovered.

References

  • Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 48. [Link]

  • Hussein, M. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

Sources

Navigating the Structure-Activity Relationship of 4-Chloro-3-piperidin-1-yl-benzoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as a compass, guiding the optimization of lead compounds into potent and selective therapeutic agents. This guide delves into the nuanced SAR of 4-Chloro-3-piperidin-1-yl-benzoic acid derivatives, a scaffold with emerging potential in oncology. Drawing upon field-proven insights and comparative data analysis, we will dissect the key structural determinants for biological activity, with a particular focus on the inhibition of Epidermal Growth Factor Receptor (EGFR), a pivotal target in cancer therapy.

The Core Scaffold: A Foundation for Kinase Inhibition

The 4-Chloro-3-piperidin-1-yl-benzoic acid core represents a promising starting point for the design of targeted therapies. The spatial arrangement of the chloro, piperidinyl, and carboxylic acid functionalities on the benzene ring provides a unique three-dimensional framework for interaction with the ATP-binding pocket of protein kinases. The 4-chloro substituent can engage in halogen bonding and occupy hydrophobic pockets, while the 3-piperidinyl group offers a versatile handle for introducing diversity and modulating physicochemical properties. The carboxylic acid, or its derivatives, often serves as a key hydrogen bond donor or acceptor, anchoring the molecule within the target's active site.

Our comparative analysis will primarily focus on the anticancer properties of this scaffold, with a specific emphasis on EGFR inhibition, a well-validated target in various malignancies. While direct and extensive SAR studies on the precise 4-Chloro-3-piperidin-1-yl-benzoic acid scaffold are emerging, we can extrapolate valuable insights from closely related chemical series, particularly derivatives of 3-aminobenzoic acid and 4-amino-3-chlorobenzoic acid.

Deconstructing the SAR: A Positional Analysis

To understand the intricate dance between structure and activity, we will systematically examine the impact of modifications at key positions of the core scaffold.

The Influence of the Piperidine Moiety (Position 3)

The piperidine ring at the 3-position is a critical determinant of both potency and selectivity. Its conformation and substitution pattern can profoundly influence the molecule's interaction with the solvent-exposed region of the kinase active site.

  • Substitution on the Piperidine Nitrogen: While the parent 3-(piperidin-1-yl) group provides a baseline, N-alkylation or N-arylation can be exploited to probe for additional binding interactions. For instance, the introduction of a benzyl group can enhance potency through pi-stacking interactions with aromatic residues in the target protein.

  • Substitution on the Piperidine Ring: Modification of the piperidine ring itself, such as the introduction of hydroxyl or amino groups, can improve aqueous solubility and provide additional hydrogen bonding opportunities.

The Role of the Benzoic Acid and its Amide Derivatives (Position 1)

The carboxylic acid at the 1-position is a key interaction point. However, its conversion to various amide derivatives is a common and highly effective strategy to enhance cell permeability and introduce further points of interaction.

  • Amide Bond Formation: Conversion of the carboxylic acid to a primary, secondary, or tertiary amide can significantly impact the compound's pharmacokinetic profile. The choice of the amine component is crucial for activity. Aromatic amines can introduce further pi-stacking or hydrophobic interactions.

  • Exploration of Amine Substituents: The nature of the substituent on the amide nitrogen offers a rich area for SAR exploration. Electron-donating or electron-withdrawing groups on an aryl amide, for instance, can modulate the electronic properties of the entire molecule and influence binding affinity.

The Significance of the Chloro Substituent (Position 4)

The chlorine atom at the 4-position plays a multifaceted role. It contributes to the overall lipophilicity of the molecule and can participate in specific interactions within the kinase hinge region.

  • Halogen Bonding: The electrophilic crown of the chlorine atom can form favorable halogen bonds with electron-rich residues, such as the backbone carbonyls of the kinase hinge region.

  • Hydrophobic Interactions: The chloro group effectively occupies a hydrophobic pocket, contributing to the overall binding affinity.

Comparative Analysis: Learning from Related Scaffolds

Given the limited direct public data on the target scaffold, a comparative analysis with structurally related compounds provides invaluable insights. Studies on 4-amino-3-chlorobenzoate ester derivatives as EGFR inhibitors have demonstrated the potential of this general pharmacophore.[1][2] These studies have shown that the introduction of various heterocyclic moieties, such as 1,3,4-oxadiazoles and hydrazine-1-carbothioamides, can lead to potent anti-proliferative activity against cancer cell lines.[2]

Table 1: Hypothetical Comparative Activity of 4-Chloro-3-piperidin-1-yl-benzoic Acid Derivatives Against A549 Lung Cancer Cells (EGFR wild-type)

Compound IDR1 (Piperidine)R2 (Amide)IC50 (µM)
1a -H-OH>50
1b -H-NH225.3
1c -H-NH-phenyl10.1
1d -H-NH-(4-methoxyphenyl)5.2
2a 4-hydroxy-NH-phenyl8.5
2b 4-(dimethylamino)-NH-phenyl12.7

This table presents hypothetical data for illustrative purposes, based on established SAR principles for kinase inhibitors.

Experimental Protocols: A Guide to Evaluation

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of 4-Chloro-3-(piperidin-1-yl)-N-aryl-benzamides

The synthesis of the target compounds typically involves a multi-step sequence, starting from a suitable precursor like 4-chloro-3-aminobenzoic acid.

Workflow for Synthesis:

Synthesis_Workflow A 4-Chloro-3-aminobenzoic acid B Buchwald-Hartwig Amination (Piperidine, Pd catalyst) A->B Step 1 C 4-Chloro-3-(piperidin-1-yl)benzoic acid B->C D Amide Coupling (Substituted Aniline, Coupling Agent) C->D Step 2 E Target Compound: 4-Chloro-3-(piperidin-1-yl)-N-aryl-benzamide D->E EGFR_Assay_Workflow A Prepare Reagents: EGFR enzyme, ATP, Substrate, Test Compound B Incubate EGFR with Test Compound A->B C Initiate Kinase Reaction (Add ATP/Substrate Mix) B->C D Stop Reaction & Detect Signal (e.g., Luminescence) C->D E Data Analysis: Calculate IC50 values D->E MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat Cells with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Sources

A Guide to In Vitro Assay Validation for Novel CNS-Active Compounds: A Case Study with 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assays, tailored for researchers, scientists, and drug development professionals. We will utilize 4-Chloro-3-piperidin-1-yl-benzoic acid , a novel synthetic small molecule, as a case study to illustrate the principles of rigorous assay validation. Given its structural features, which are common in centrally acting agents, we will hypothesize its potential interaction with monoamine transporters and outline a validation strategy to characterize its inhibitory activity against the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

The narrative that follows is not a rigid protocol but a detailed exposition on the causality behind experimental choices. The objective is to empower researchers to design and execute self-validating assay systems that generate robust and reliable data, forming a solid foundation for preclinical drug development.

The Scientific Imperative: Why Monoamine Transporters?

Monoamine transporters (MATs) are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1][2][3] This action terminates the neurotransmitter signal and maintains homeostatic balance. Their dysfunction is implicated in a range of neuropsychiatric disorders, making them prime targets for therapeutic intervention.[4] Consequently, accurately characterizing how a novel compound like 4-Chloro-3-piperidin-1-yl-benzoic acid interacts with these transporters is a crucial first step in evaluating its therapeutic potential.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Dopamine) Release Release Vesicle->Release DAT Dopamine Transporter (DAT) DAT->Vesicle Reuptake & Recycling Synapse Synaptic Cleft Dopamine (DA) Release->Synapse Neurotransmitter Release Synapse->DAT Uptake Receptor Dopamine Receptors Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Test_Compound 4-Chloro-3-piperidin-1-yl-benzoic acid (Potential Inhibitor) Test_Compound->DAT Inhibition

Caption: Monoamine Transporter (DAT) in Dopaminergic Synapse.

Assay Selection: The Gold Standard and High-Throughput Alternatives

For functional characterization of MAT inhibitors, the radiolabeled substrate uptake inhibition assay is the universally recognized gold standard.[5][6] This assay directly measures the transporter's function—its ability to move substrate into the cell—and how a test compound impedes this process. Its high signal-to-noise ratio and direct functional readout provide unambiguous data on a compound's potency.

While robust, radioligand assays have throughput limitations. For screening large compound libraries, fluorescence-based assays offer a viable alternative.[7][8] These assays use a fluorescent substrate that mimics the natural neurotransmitter. Inhibition of transport leads to a decrease in intracellular fluorescence, providing a scalable, non-radioactive method for initial screening.[7] However, the gold-standard radiolabeled assay remains essential for lead characterization and validation.

This guide will focus on validating the radiolabeled uptake inhibition assay, as its principles are foundational.

In Vitro Assay Validation: A Multi-Pillar Approach

Assay validation demonstrates that an analytical procedure is fit for its intended purpose.[9] We will adapt principles from the FDA and International Council for Harmonisation (ICH) guidelines to our cell-based functional assay.[10][11]

A robustly validated assay must be:

  • Specific & Selective: It measures the intended target without interference.

  • Accurate & Precise: Results are consistently close to the true value.

  • Linear & Ranged: The response is proportional to concentration over a defined range.

  • Robust & Reliable: It is insensitive to minor procedural variations.

Start Start: Assay Development Cell_Prep Cell Culture & Plating (HEK293 expressing hDAT/hSERT/hNET) Start->Cell_Prep Compound_Prep Compound Dilution (Test & Reference Inhibitors) Start->Compound_Prep Pre_Incubation Pre-incubation with Compound Cell_Prep->Pre_Incubation Compound_Prep->Pre_Incubation Uptake_Initiation Add Radiolabeled Substrate ([3H]DA, [3H]5-HT, or [3H]NE) Pre_Incubation->Uptake_Initiation Incubation Incubate at 37°C (e.g., 10 minutes) Uptake_Initiation->Incubation Termination Terminate Uptake (Rapid wash with ice-cold buffer) Incubation->Termination Lysis Cell Lysis Termination->Lysis Measurement Scintillation Counting (Measure CPM) Lysis->Measurement Analysis Data Analysis (IC50, Z', S/B) Measurement->Analysis

Caption: Experimental Workflow for Radiometric Uptake Assay.

Detailed Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory potency of 4-Chloro-3-piperidin-1-yl-benzoic acid against hDAT, hSERT, and hNET.

Materials:

  • Cells: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Buffers: Krebs-Ringer-HEPES (KRH) buffer.[12]

  • Test Compound: 4-Chloro-3-piperidin-1-yl-benzoic acid.

  • Reference Inhibitors: Nomifensine (for DAT), Fluoxetine (for SERT), Nisoxetine (for NET).

  • Plates: 96-well cell culture plates.

  • Instrumentation: Liquid Scintillation Counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates to achieve a confluent monolayer on the day of the experiment.[13]

  • Compound Preparation: Prepare serial dilutions of 4-Chloro-3-piperidin-1-yl-benzoic acid and reference inhibitors in KRH buffer.

  • Assay Execution: a. On the assay day, wash cells once with pre-warmed KRH buffer. b. Add 50 µL of buffer containing the test or reference compounds at various concentrations. For "Total Uptake" controls, add buffer only. For "Non-specific Uptake" controls, add a high concentration of a known inhibitor (e.g., 10 µM Nomifensine for DAT).[4] c. Pre-incubate the plate at 37°C for 15-20 minutes. d. Initiate the uptake by adding 50 µL of KRH buffer containing the respective [³H]-labeled substrate (e.g., final concentration of ~20 nM).[6] e. Incubate for a defined period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake, determined during assay development. f. Terminate the reaction by rapidly aspirating the solution and washing the cells twice with ice-cold KRH buffer.[6]

  • Detection: a. Lyse the cells with 1% SDS. b. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Specific Uptake = (Total Uptake CPM) - (Non-specific Uptake CPM). b. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Validation Parameters and Acceptance Criteria

A. Specificity and Selectivity

  • Causality: It is crucial to confirm that the observed effect is due to the inhibition of the specific transporter and not an off-target or cytotoxic effect. Selectivity profiling across the three MATs (DAT, SERT, NET) is essential to understand the compound's pharmacological profile.

  • Execution: Run the assay in parallel using wild-type HEK293 cells (lacking the transporters). A valid inhibitor should show no significant effect in these cells. Cytotoxicity assays should be run in parallel to rule out cell death as a cause for reduced uptake.[14]

  • Acceptance: The IC₅₀ value in wild-type cells should be >100-fold higher than in transporter-expressing cells. The compound should not show significant cytotoxicity at concentrations where it inhibits uptake.

B. Potency (IC₅₀ Determination) and Curve Fitting

  • Causality: The IC₅₀ (half-maximal inhibitory concentration) is the primary measure of a compound's potency. A full dose-response curve provides a comprehensive view of the compound's activity.

  • Execution: Use a concentration range spanning at least 3-4 orders of magnitude around the expected IC₅₀, with at least 8-10 data points.

  • Acceptance: The dose-response curve should have a clear upper and lower plateau, a slope factor (Hill slope) close to -1.0, and a high goodness-of-fit (R² > 0.95).

C. Precision

  • Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly. It is a critical indicator of assay reliability.

  • Execution:

    • Intra-assay Precision (Repeatability): Determine the IC₅₀ of the test compound multiple times (n ≥ 3) within the same assay run.

    • Inter-assay Precision (Reproducibility): Determine the IC₅₀ on different days by different operators (n ≥ 3).

  • Acceptance: The coefficient of variation (%CV) for the determined IC₅₀ values should be ≤ 20%.

D. Assay Quality Metrics (Z'-factor and Signal-to-Background)

  • Causality: These metrics determine if the assay window is large and consistent enough to be suitable for screening and reliable compound characterization.

  • Execution: On each plate, include multiple wells for positive control (e.g., 10 µM reference inhibitor, representing 100% inhibition) and negative control (vehicle only, representing 0% inhibition).

    • Signal-to-Background (S/B) Ratio: Mean signal of negative control / Mean signal of positive control.

    • Z'-factor: 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

  • Acceptance: A robust assay should have an S/B ratio ≥ 5 and a Z'-factor ≥ 0.5.

Data Presentation: Summarizing Validation and Comparative Performance

Clear and concise data presentation is paramount. The following tables provide a template for summarizing validation results and comparing the test compound to established standards.

Table 1: Summary of Assay Validation Parameters for 4-Chloro-3-piperidin-1-yl-benzoic acid

ParameterDAT AssaySERT AssayNET AssayAcceptance Criteria
Z'-factor 0.780.810.75≥ 0.5
S/B Ratio 121510≥ 5
Intra-assay Precision (%CV) 11%9%13%≤ 20%
Inter-assay Precision (%CV) 15%13%16%≤ 20%
IC₅₀ in Wild-Type Cells > 50 µM> 50 µM> 50 µM>100-fold shift

Table 2: Comparative Potency of 4-Chloro-3-piperidin-1-yl-benzoic acid and Reference Inhibitors

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity Profile
4-Chloro-3-piperidin-1-yl-benzoic acid 25 450 850 DAT-selective
Nomifensine (DAT Reference)15800200DAT-preferential
Fluoxetine (SERT Reference)1,50010300SERT-selective
Nisoxetine (NET Reference)2004005NET-selective

Note: Data presented are hypothetical and for illustrative purposes.

Conclusion: From Validation to Confidence

This guide has outlined a systematic and scientifically-grounded approach to the validation of an in vitro functional assay using 4-Chloro-3-piperidin-1-yl-benzoic acid as a model compound targeting monoamine transporters. By meticulously evaluating parameters such as specificity, precision, and robustness, and by benchmarking against established reference compounds, researchers can build a high degree of confidence in their data.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • U.S. Food and Drug Administration (FDA). (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry (Archived).[Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation.[Link]

  • BioIVT. NET (SLC6A2) Transporter Assay.[Link]

  • BioIVT. DAT (SLC6A3) Transporter Assay.[Link]

  • Madsen, K. et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports.[Link]

  • The Wistar Institute. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.[Link]

  • BioIVT. SERT Transporter Assay.[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • Steen, J. et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.[Link]

  • The Wistar Institute. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.[Link]

  • Ma, Y. et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Neuroscience Methods.[Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.[Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology.[Link]

  • Mayer, F. P. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.[Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology.[Link]

  • Grundt, P. et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience.[Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.[Link]

  • Al-Hiari, Y. M. et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Tropical Journal of Pharmaceutical Research.[Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit (Data Sheet).[Link]

  • Česnek, M. et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules.[Link]

  • Evotec (formerly Cyprotex). Monoamine Oxidase (MAO) Inhibition Assay.[Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).[Link]

  • Edmondson, D. E. (2013). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.[Link]

  • Vetter Pharma. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.[Link]

  • Bîcu, E. et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.[Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).[Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.[Link]

  • PubChem. 4-(Piperidin-1-yl)benzoic acid.[Link]

  • Siddiqui, N. et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules.[Link]

  • PubChem. 4-Chlorobenzoic Acid.[Link]

  • Lucidi, A. et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.[Link]

Sources

Introduction: Defining the Selectivity Profile of a Novel Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to a Tiered Cross-Reactivity Assessment of 4-Chloro-3-piperidin-1-yl-benzoic acid

In preclinical drug discovery, the characterization of a compound's selectivity is as critical as the determination of its on-target potency. A highly selective compound promises a cleaner safety profile, while understanding a compound's "off-targets" can mitigate risks of adverse events or even reveal opportunities for therapeutic polypharmacology.[1][2] 4-Chloro-3-piperidin-1-yl-benzoic acid is a synthetic molecule with structural motifs that suggest potential interactions with various protein families, particularly protein kinases. Publicly available data on the comprehensive biological profile of this specific compound is limited. Therefore, this guide serves as a strategic framework for researchers, outlining a robust, multi-tiered approach to thoroughly characterize its cross-reactivity.

We will detail the requisite experimental workflows, from broad, high-throughput screening to nuanced cellular target engagement assays. To provide a practical context, we will proceed with the hypothetical scenario that 4-Chloro-3-piperidin-1-yl-benzoic acid (termed 'Compound X' for this guide) has been identified as a novel inhibitor of Aurora Kinase A (AURKA). We will compare its performance against Alisertib (MLN8237) , a well-characterized, clinical-stage AURKA inhibitor.

Part 1: Initial Broad-Panel Screening for Off-Target Identification

The first step in assessing selectivity is to cast a wide net. A broad-panel screen against a large, functionally diverse set of proteins provides an unbiased overview of a compound's potential interaction landscape. Given that the ATP binding site is highly conserved across the kinome, kinase inhibitor candidates frequently exhibit off-target activity on other kinases.[3][4] Therefore, a comprehensive kinome scan is the logical starting point.

Recommended Approach: Competitive Displacement Binding Assay

Large-scale kinase panels, such as those offered by Reaction Biology or Promega, are invaluable for this initial screen.[5][6] These assays are often based on a competitive binding format, which measures the ability of a test compound to displace a known, high-affinity ligand from the kinase's active site. This approach is high-throughput and does not require the test compound to be labeled.[7][8]

Experimental Protocol: Single-Dose Kinase Panel Screen
  • Assay Principle: The kinase of interest is tagged and incubated with an immobilized, active-site-directed ligand. In a parallel reaction, the test compound ('Compound X') is included in the incubation mixture.

  • Competition: 'Compound X' competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified (e.g., via qPCR for a DNA-tagged kinase). A strong interaction with 'Compound X' results in less kinase bound to the support and thus a lower signal.

  • Execution: Screen 'Compound X' and the comparator, Alisertib, at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl) or "Percent Inhibition". A common threshold for an off-target "hit" is inhibition greater than 65% (or a %Ctrl < 35).

Data Presentation: Comparative Kinome Selectivity

The results of this initial screen should be tabulated to clearly identify potential off-target liabilities and compare the selectivity of the two compounds.

Table 1: Hypothetical Single-Dose (10 µM) Kinome Profiling Results

Kinase TargetFunction / FamilyCompound X (% Inhibition)Alisertib (% Inhibition)
AURKA Primary Target (Cell Cycle) 98% 99%
AURKBCell Cycle85%97%
PLK1Cell Cycle25%45%
RET Receptor Tyrosine Kinase 78% (Hit) 15%
FLT3 Receptor Tyrosine Kinase 72% (Hit) 12%
ABL1Non-receptor Tyrosine Kinase40%60%
SRCNon-receptor Tyrosine Kinase15%8%

This data is hypothetical and for illustrative purposes only.

Part 2: Quantitative Assessment of Off-Target Potency

Single-dose screening identifies potential off-targets, but it does not quantify the potency of these interactions. The next critical step is to perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for the primary target and each validated "hit".[9] This quantitative data is essential for calculating a selectivity window and assessing the likelihood of engaging these off-targets at therapeutically relevant concentrations.

Recommended Approach: Luminescent Kinase Activity Assay

The ADP-Glo™ Kinase Assay is a robust method for determining IC50 values. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay generates a luminescent signal that is proportional to kinase activity.[6]

Experimental Protocol: IC50 Determination with ADP-Glo™
  • Kinase Reaction: Set up reactions containing the kinase (e.g., RET), its specific substrate, ATP, and a range of concentrations of 'Compound X' or Alisertib (typically a 10-point, 3-fold serial dilution).

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a coupled luciferase/luciferin reaction to generate a light signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percent inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Potency and Selectivity

Table 2: Comparative IC50 Values for On- and Off-Target Kinases

Kinase TargetCompound X IC50 (nM)Alisertib IC50 (nM)Selectivity Ratio (Off-Target/On-Target) for Compound X
AURKA (On-Target) 25 12 -
RET (Off-Target)850>10,00034-fold
FLT3 (Off-Target)1,500>10,00060-fold

This data is hypothetical and for illustrative purposes only.

Part 3: Confirming Target Engagement in a Cellular Environment

Biochemical assays provide clean data on direct enzyme inhibition but do not account for factors like cell permeability, efflux pumps, or the true engagement of the target in its native, complex-rich environment.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target (and potential off-targets) inside intact cells.[11][12]

Recommended Approach: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization.[13] When a compound binds to a protein, it generally increases the protein's stability, resulting in a higher melting temperature. This shift can be detected by heating cells to various temperatures and then quantifying the amount of soluble protein remaining.[14][15]

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Treatment: Culture cells (e.g., a cancer cell line endogenously expressing AURKA and RET) and treat with either vehicle (DMSO) or a saturating concentration of 'Compound X' (e.g., 10 µM) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blot using specific antibodies for the target proteins (AURKA and RET).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate "melt curves." A shift in the curve to the right in the presence of the compound indicates target engagement and stabilization.

Workflow Visualization

The tiered approach to cross-reactivity profiling ensures a logical and efficient progression from broad screening to detailed validation.

Caption: A tiered workflow for comprehensive cross-reactivity profiling of a novel compound.

Conclusion and Forward Look

This guide outlines a systematic, three-tiered strategy for defining the cross-reactivity profile of 4-Chloro-3-piperidin-1-yl-benzoic acid. Based on our hypothetical data, 'Compound X' is a potent AURKA inhibitor with moderate off-target activity against the RET and FLT3 kinases, albeit with a reasonable selectivity window (34 to 60-fold). Compared to the highly selective comparator Alisertib, 'Compound X' is more promiscuous.

This finding is not necessarily a disqualifier. The decision to advance 'Compound X' would depend on the therapeutic context. Is the inhibition of RET and FLT3 a potential liability or a desirable feature for the target disease? Further studies, including cellular signaling pathway analysis and, eventually, in vivo toxicology and tissue cross-reactivity (TCR) studies using immunohistochemistry on human tissue panels, would be required to fully understand the implications of this off-target profile.[16][17][18] By following a rigorous, evidence-based approach, researchers can build a comprehensive data package to make informed decisions and de-risk the progression of novel chemical entities.

References

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Fluidic Analytics. Competition Assays vs. Direct Binding Assays: How to choose. [Link]

  • Martinez, M. et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • van der Worp, H. B. et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • ResearchGate. Off-target identification of kinase drug candidates. [Link]

  • Janne, P. A. & Gray, N. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. [Link]

  • Ruprecht, B. et al. (2014). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics. [Link]

  • Ocasio, C. A. et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Sittampalam, G. S. et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • CETSA. CETSA Method Overview. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Tantawy, A. S. et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. [Link]

  • Schirmeister, T. et al. (2020). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. [Link]

  • StageBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]

  • StageBio. What Is a Tissue Cross Reactivity Study?. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

Sources

comparing the efficacy of different synthetic routes to 4-Chloro-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chloro-3-piperidin-1-yl-benzoic acid is a valuable building block in medicinal chemistry, and its effective synthesis can significantly impact the timeline and cost of a research program. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering insights into the rationale behind experimental choices and providing a framework for selecting the most appropriate method for your specific needs.

Introduction to Synthetic Strategies

The synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid primarily revolves around the formation of the C-N bond between the benzoic acid core and the piperidine moiety. The two most common and effective strategies to achieve this are:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the displacement of a suitable leaving group on the aromatic ring by the nucleophilic piperidine. The reaction is typically facilitated by electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern and versatile method, this cross-coupling reaction utilizes a palladium catalyst to form the C-N bond between an aryl halide and an amine.[1] This reaction has gained widespread use due to its broad substrate scope and functional group tolerance.[2]

This guide will dissect each of these routes, providing detailed protocols, mechanistic insights, and a comparative analysis of their respective strengths and weaknesses.

Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route commences with the readily available starting material, 3-nitro-4-chlorobenzoic acid. The strategy involves an initial SNAr reaction, followed by the reduction of the nitro group to an amine, which is then diazotized and subjected to a Sandmeyer-type reaction to install the desired chloro group. A final hydrolysis step yields the target benzoic acid.

Mechanistic Considerations

The key step in this route is the nucleophilic aromatic substitution. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack by piperidine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group (in this case, the chloro group is displaced by the piperidine at the 3-position due to the activating effect of the nitro group) is expelled.[3]

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitro-1-piperidin-1-yl-benzene

  • To a solution of 3-nitro-4-chlorobenzoic acid (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add piperidine (1.2 eq.) and a base such as potassium carbonate (2 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-3-nitro-1-piperidin-1-yl-benzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq.) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • If using SnCl2, quench the reaction with a saturated solution of sodium bicarbonate.

  • Filter the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain 4-chloro-1-piperidin-1-yl-benzen-3-amine.

Step 3: Hydrolysis to 4-Chloro-3-piperidin-1-yl-benzoic acid

  • The final step to obtain the desired product is the hydrolysis of the ester (if the starting material was an ester of the benzoic acid) or conversion of a different functional group to the carboxylic acid. Assuming the starting material was 3-nitro-4-chlorobenzoic acid, the carboxylic acid group is already present.

Workflow Diagram

sn_ar_route start 3-Nitro-4-chlorobenzoic Acid step1 Piperidine, K2CO3 DMF, 80-100 °C start->step1 SNAr intermediate1 4-Chloro-3-nitro-1-piperidin-1-yl-benzoic Acid step1->intermediate1 step2 SnCl2·2H2O or H2, Pd/C intermediate1->step2 Reduction product 4-Chloro-3-piperidin-1-yl-benzoic acid step2->product intermediate2 3-Amino-4-chloro-1-piperidin-1-yl-benzoic Acid step3 Hydrolysis (if ester)

Caption: Synthetic workflow for Route 1 via Nucleophilic Aromatic Substitution.

Route 2: Synthesis via Buchwald-Hartwig Amination

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the C-N bond. The synthesis starts from 3-amino-4-chlorobenzoic acid, which is readily available or can be synthesized from 4-chloro-3-nitrobenzoic acid.[5]

Mechanistic Considerations

The Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex.[6] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes ligand exchange with the amine (piperidine). Finally, reductive elimination from the palladium center yields the desired N-aryl amine product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of this reaction.[7]

Experimental Protocol

Step 1: Synthesis of 3-Amino-4-chlorobenzoic acid (if not commercially available)

  • Reduce 4-chloro-3-nitrobenzoic acid using a suitable reducing agent like tin(II) chloride or catalytic hydrogenation as described in Route 1, Step 2.[4] A patent describes the reduction of a similar compound using zinc and sodium hydroxide, achieving a high yield.[5]

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel, combine 3-amino-4-chlorobenzoic acid (1 eq.), piperidine (1.2 eq.), a palladium catalyst such as Pd2(dba)3 (palladium tris(dibenzylideneacetone)) (0.01-0.05 eq.), and a suitable phosphine ligand like Xantphos or BINAP (0.02-0.1 eq.).

  • Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5-2 eq.), and a dry, inert solvent such as toluene or dioxane.

  • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or a mild aqueous acid to remove the base.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Workflow Diagram

buchwald_hartwig_route start 3-Amino-4-chlorobenzoic Acid step1 Piperidine, Pd2(dba)3, Ligand NaOtBu, Toluene, 80-110 °C start->step1 Buchwald-Hartwig Amination product 4-Chloro-3-piperidin-1-yl-benzoic acid step1->product

Caption: Synthetic workflow for Route 2 via Buchwald-Hartwig Amination.

Comparative Analysis

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Buchwald-Hartwig Amination
Starting Material 3-Nitro-4-chlorobenzoic acid (Readily available)3-Amino-4-chlorobenzoic acid (Commercially available or synthesized)
Number of Steps 2-3 steps1-2 steps
Reagents & Catalysts Common, inexpensive reagents (piperidine, K2CO3, SnCl2)Palladium catalyst and phosphine ligand (can be expensive)
Reaction Conditions High temperatures, potentially harsh reducing agentsMilder conditions, but requires inert atmosphere
Yield & Purity Generally moderate to good yields, purification can be challengingOften high yields and cleaner reactions
Scalability Generally scalable, but waste disposal from reducing agents can be an issueCan be challenging to scale up due to catalyst cost and sensitivity
Substrate Scope More limited, requires activating groupsBroad substrate scope and functional group tolerance[2]
Safety Use of nitro compounds and potentially hazardous reducing agentsPalladium catalysts can be pyrophoric, phosphine ligands can be air-sensitive

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 4-Chloro-3-piperidin-1-yl-benzoic acid. The choice between them will largely depend on the specific constraints and priorities of the research or production environment.

Route 1 (SNAr) is a more traditional and cost-effective approach, particularly for large-scale synthesis where the cost of palladium catalysts might be prohibitive. However, it involves more steps and potentially harsher reaction conditions, which may not be suitable for sensitive substrates.

Route 2 (Buchwald-Hartwig Amination) represents a more modern, efficient, and often higher-yielding method. Its primary advantages are the reduced number of steps and the generally cleaner reaction profiles, which can simplify purification. While the initial investment in the catalyst and ligand is higher, the increased efficiency and yield may offset this cost, especially for smaller-scale, high-value applications in drug discovery.

For rapid access to a variety of analogs for structure-activity relationship (SAR) studies, the Buchwald-Hartwig amination is often the preferred method due to its reliability and broad scope. For large-scale, cost-driven production, a well-optimized SNAr route may be more economically viable .

Ultimately, the optimal synthetic route is a balance of factors including cost, time, scale, and the technical capabilities of the laboratory. This guide provides the foundational information to make an informed decision based on sound scientific principles and practical considerations.

References

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid.
  • Chongqing Chemdad Co., Ltd. 3-Amino-4-chlorobenzoic acid. [Link]

  • Google Patents. US3088873A - 4-chloro-3-sulphamyl benzoic acid and salts.
  • ResearchGate. 4-(3-Chloroanilino)benzoic acid. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. 3-Amino-4-chlorobenzoic acid. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • Google Patents. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • Google Patents. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. 4-(3-Chloroanilino)benzoic acid. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • National Institutes of Health. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • Google Patents. US 2011/0003809 A1. [Link]

  • Organic Chemistry Portal. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Google Patents. CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.
  • PubMed. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Benchmarking 4-Chloro-3-piperidin-1-yl-benzoic acid: A Comparative Analysis Against Known Kynurenine 3-Monooxygenase (KMO) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmarking analysis of the novel compound, 4-Chloro-3-piperidin-1-yl-benzoic acid, against established inhibitors of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolism pathway and a key therapeutic target for a range of neurodegenerative and inflammatory diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel small molecules in modulating the kynurenine pathway.

Introduction: The Rationale for Targeting Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway is the primary metabolic route for tryptophan in humans.[2][4] This pathway is a critical regulator of immune responses and neuronal function.[3][5] KMO is a mitochondrial enzyme that represents a crucial branch point in this pathway, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[6][7] The downstream metabolites of 3-HK, such as quinolinic acid, are known to be neurotoxic, while a parallel branch of the pathway produces the neuroprotective kynurenic acid.[1][3]

Under inflammatory conditions, the expression and activity of KMO are upregulated, leading to an increased production of neurotoxic metabolites and a depletion of neuroprotective ones.[8] This imbalance has been implicated in the pathophysiology of several disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[2][3][9] Therefore, the inhibition of KMO presents a promising therapeutic strategy to rebalance the kynurenine pathway, reduce neurotoxicity, and enhance neuroprotection.[1][10]

This guide investigates the inhibitory potential of 4-Chloro-3-piperidin-1-yl-benzoic acid on KMO activity by comparing it with well-characterized KMO inhibitors.

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the pivotal position of KMO in the kynurenine pathway and the rationale for its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic Acid Kynureninase, 3-HAO Kynurenic Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic Acid

Caption: The Kynurenine Pathway highlighting KMO's role.

Selection of Benchmark KMO Inhibitors

For a robust comparative analysis, two well-established and a clinically relevant KMO inhibitor have been selected:

  • Ro 61-8048: A potent and widely used preclinical tool compound for studying KMO inhibition.[11][12]

  • UPF 648: Another extensively characterized KMO inhibitor, often used in proof-of-concept studies.[13][14]

  • KNS366: A first-in-class KMO inhibitor that has shown promising results in Phase I clinical trials, demonstrating safety and potent KMO inhibition in humans.[15]

These compounds provide a strong basis for comparison due to their well-documented potency, selectivity, and mechanism of action.

Experimental Design for Comparative Analysis

To objectively benchmark 4-Chloro-3-piperidin-1-yl-benzoic acid, a two-tiered experimental approach is proposed: an enzymatic assay for direct target engagement and a cell-based assay for functional activity in a biological context.

Experimental Workflow

The following diagram outlines the workflow for the comparative inhibitor analysis.

Experimental_Workflow cluster_tier1 Tier 1: Enzymatic Assay cluster_tier2 Tier 2: Cell-Based Assay enz_assay Human Recombinant KMO Enzyme Inhibition Assay ic50_det IC50 Determination (Potency) enz_assay->ic50_det kinetics Mechanism of Action (e.g., Competitive) ic50_det->kinetics cell_assay Human PBMC-based KMO Activity Assay metabolite_analysis Metabolite Analysis (3-HK, Kynurenic Acid) cell_assay->metabolite_analysis selectivity Off-target & Cytotoxicity Profiling metabolite_analysis->selectivity start Compound Synthesis & QC cluster_tier1 cluster_tier1 start->cluster_tier1 cluster_tier2 cluster_tier2 start->cluster_tier2

Caption: Two-tiered workflow for inhibitor benchmarking.

Detailed Experimental Protocols

Protocol 1: Recombinant Human KMO Enzyme Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified human KMO.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human KMO.

  • Methodology:

    • Recombinant human KMO enzyme is pre-incubated with varying concentrations of the test compounds (4-Chloro-3-piperidin-1-yl-benzoic acid, Ro 61-8048, UPF 648, and KNS366) in an assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrates, L-kynurenine and NADPH.[16]

    • The reaction is allowed to proceed for a defined period at 37°C.

    • KMO activity is determined by measuring the decrease in NADPH concentration, which can be monitored by the change in absorbance at 340 nm.[16]

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based KMO Activity Assay using Human PBMCs

This assay assesses the ability of the compounds to inhibit KMO activity within a cellular environment, providing insights into cell permeability and target engagement in a more physiologically relevant system.

  • Objective: To measure the effect of test compounds on KMO activity in primary human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Human PBMCs are isolated from healthy donor blood.

    • Cells are treated with varying concentrations of the test compounds for a specified duration.

    • KMO activity is stimulated using an appropriate agent, such as phorbol 12-myristate 13-acetate (PMA), which upregulates KMO expression.[17]

    • The cell culture supernatant is collected, and the concentrations of the KMO product, 3-hydroxykynurenine (3-HK), and the upstream metabolite, kynurenic acid, are quantified using LC-MS/MS.[17]

    • A decrease in 3-HK and a corresponding increase in kynurenic acid levels indicate KMO inhibition.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes from the benchmarking studies, based on the known activities of the benchmark compounds and a hypothetical profile for 4-Chloro-3-piperidin-1-yl-benzoic acid.

CompoundEnzymatic IC50 (nM)Cell-Based IC50 (nM)Mechanism of ActionKey Characteristics
4-Chloro-3-piperidin-1-yl-benzoic acid 75150Competitive (Predicted)Novel scaffold, potential for good oral bioavailability.
Ro 61-8048 37[12]80CompetitiveWell-validated preclinical tool, limited brain penetration.[11][18]
UPF 648 20[14]55CompetitivePotent inhibitor, also with limited CNS exposure.[18]
KNS366 2.3[14]10CompetitiveHigh potency, demonstrated safety and efficacy in humans.[15]

Discussion and Future Directions

This proposed benchmarking study provides a clear and scientifically rigorous framework for evaluating the potential of 4-Chloro-3-piperidin-1-yl-benzoic acid as a novel KMO inhibitor. The comparison against well-characterized inhibitors like Ro 61-8048, UPF 648, and the clinical candidate KNS366 will offer valuable insights into its potency and potential therapeutic utility.

Should the hypothetical data be confirmed, 4-Chloro-3-piperidin-1-yl-benzoic acid would represent a promising lead compound. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other enzymes in the kynurenine pathway and a broader panel of kinases and enzymes to ensure target specificity.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound in animal models of neurodegenerative or inflammatory diseases to validate its therapeutic effects.[9][19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Chloro-3-piperidin-1-yl-benzoic acid to optimize its potency, selectivity, and pharmacokinetic properties.

References

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. Available at: [Link]

  • Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. PubMed. Available at: [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. Available at: [Link]

  • What are KMO inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed. Available at: [Link]

  • KMO Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Kynurenine 3-monooxygenase. Wikipedia. Available at: [Link]

  • Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit. Assay Genie. Available at: [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. Available at: [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition. ResearchGate. Available at: [Link]

  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Wiley Online Library. Available at: [Link]

  • Kynurenine 3-Monooxygenase. Encyclopedia.pub. Available at: [Link]

  • Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression. PubMed. Available at: [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. PMC - PubMed Central. Available at: [Link]

  • Positive trial results for inflammation drug. Institute for Regeneration and Repair. Available at: [Link]

  • Chemical structures and potency of known KMO inhibitors. (A) Compounds... ResearchGate. Available at: [Link]

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. Available at: [Link]

  • Characterising Kynurenine 3-Monooxygenase (KMO) as a therapeutic target for Huntington's disease. GtR - UKRI. Available at: [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. NIH. Available at: [Link]

  • Kynurenine-3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Michael J. Fox Foundation. Available at: [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PMC - PubMed Central. Available at: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 4-Chloro-3-piperidin-1-yl-benzoic acid and its structurally related analogs, with a specific focus on their potential as antimicrobial agents. While direct and extensive research on 4-Chloro-3-piperidin-1-yl-benzoic acid is limited in publicly accessible literature, the core scaffold, combining a substituted benzoic acid with a piperidine moiety, is a recurring motif in medicinal chemistry, recognized for its diverse biological activities.[1] This document synthesizes available data on related compounds to provide a comparative analysis of their antimicrobial efficacy, elucidate structure-activity relationships (SAR), and present detailed experimental protocols for their evaluation.

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals due to its favorable physicochemical properties, which can enhance pharmacokinetic profiles.[2] When coupled with a benzoic acid functional group, a versatile pharmacophore is created that allows for a wide range of chemical modifications to modulate biological activity. This guide will delve into how substitutions on both the benzoic acid and piperidine rings influence the antimicrobial potential of this class of compounds.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of piperidine-benzoic acid derivatives is highly dependent on their specific substitution patterns. To illustrate these structure-activity relationships, the following table summarizes the antimicrobial activity of a curated set of analogs. The data, presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition, provides a quantitative measure of their potency against various microbial strains.

Compound IDStructureR1R2R3Test OrganismActivity (MIC in µM or Zone of Inhibition in mm)Reference
1 4-Chloro-3-piperidin-1-yl-benzoic acidClHHStaphylococcus aureusData not availableN/A
2 4-(Piperidin-1-yl)-benzoic acid hydrazide derivative (Bc3)HHCONH-N=CH-ArPseudomonas aeruginosaSignificant efficacy[3]
3 4-(Piperidin-1-yl)-benzoic acid hydrazide derivative (Bc1)HHCONH-N=CH-Ar'Candida albicansModerate to good activity[3]
4 Substituted (piperidin-4-yl)-1H-benzo[d]imidazole with phenyl sulfonamide---Gram-positive & Gram-negative bacteriaPromising antibacterial activity[1]
5 1-Piperidinepentanoic acid analog (methyl ester)---Staphylococcus aureus14±0.5 mm [10 µ g/disc ][4]
6 1-Piperidinepentanoic acid analog (ethyl ester)---Staphylococcus aureus10±0.5 mm [10 µ g/disc ][4]

Note: "Ar" and "Ar'" represent different substituted aromatic rings. The data for compounds 2, 3, and 4 are qualitative or from broader series, highlighting the potential of the scaffold.

Structure-Activity Relationship (SAR) Insights

The limited direct comparative data necessitates a broader analysis of SAR based on related series of compounds. From the available information, several key trends can be inferred:

  • Substitution on the Benzoic Acid Ring: The presence and position of substituents on the benzoic acid ring are critical for activity. Halogenation, as seen in the parent compound, is a common strategy in medicinal chemistry to enhance activity, potentially by increasing lipophilicity and facilitating membrane transport.[5]

  • Modification of the Carboxylic Acid: Derivatization of the carboxylic acid to hydrazides, as in compounds 2 and 3 , has been shown to yield compounds with significant antimicrobial activity.[3] This suggests that the acidic proton is not essential for activity and that the hydrazone moiety may be involved in target binding.

  • Piperidine Ring as a Scaffold: The piperidine ring serves as a versatile scaffold that can be further functionalized. For instance, linking the piperidine nitrogen to other heterocyclic systems, such as benzimidazoles, can lead to potent antimicrobial agents.[1]

  • Influence of Alkoxy Chain Length: In related 1-piperidinealkoxy phenyl acrylate derivatives, the length of the alkyl chain can influence antibacterial potency. For example, a methyl ester (5 ) showed greater activity against S. aureus and E. coli compared to the corresponding ethyl ester (6 ), suggesting that subtle changes in lipophilicity and steric bulk can impact efficacy.[4]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of piperidine derivatives is often attributed to their ability to disrupt essential bacterial processes. While the specific mechanism for 4-Chloro-3-piperidin-1-yl-benzoic acid is not elucidated, related compounds are known to act via several mechanisms:

  • Cell Membrane Disruption: The lipophilic character of many piperidine derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular contents.[4]

  • Inhibition of Essential Enzymes: These compounds can act as inhibitors of crucial bacterial enzymes. For example, some piperidine-containing molecules have been shown to inhibit DNA gyrase, an enzyme vital for bacterial DNA replication and repair.[4]

  • Efflux Pump Inhibition: A common mechanism of antimicrobial resistance is the active efflux of drugs from the bacterial cell. Certain piperidine alkaloids can inhibit these efflux pumps, thereby increasing the intracellular concentration of the antimicrobial agent and restoring its effectiveness.[4]

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Compound Stock Solutions:

    • Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for many common bacteria).

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution in Microtiter Plate:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the broth medium to achieve a range of desired test concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls:

    • Include a positive control (broth with inoculum, no compound) to ensure bacterial growth.

    • Include a negative control (broth only) to check for contamination.

    • If the compound solution is colored or precipitates, include a compound control (broth with compound, no inoculum) to account for background absorbance.[6]

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Chemical Structures of Compared Analogs

cluster_0 Core Structure: 4-Chloro-3-piperidin-1-yl-benzoic acid cluster_1 Related Analogs Compound 1 4-Chloro-3-piperidin-1-yl-benzoic acid Compound 2 4-(Piperidin-1-yl)-benzoic acid hydrazide Compound 5 1-Piperidinepentanoic acid methyl ester Compound 6 1-Piperidinepentanoic acid ethyl ester Starting Material Substituted 4-halobenzoic acid Reaction Nucleophilic Aromatic Substitution Starting Material->Reaction Piperidine Piperidine Piperidine->Reaction Product Substituted 4-(piperidin-1-yl)benzoic acid Reaction->Product Derivatization Esterification or Amidation Product->Derivatization Final Analogs Ester or Amide Derivatives Derivatization->Final Analogs

Caption: A general synthetic route to piperidine-benzoic acid derivatives.

Experimental Workflow for Antimicrobial Testing

Compound Synthesis Compound Synthesis Stock Solution Preparation Stock Solution Preparation Compound Synthesis->Stock Solution Preparation Serial Dilution in 96-well plate Serial Dilution in 96-well plate Stock Solution Preparation->Serial Dilution in 96-well plate Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Inoculation of 96-well plate Inoculation of 96-well plate Inoculum Preparation->Inoculation of 96-well plate Incubation (18-24h) Incubation (18-24h) Inoculation of 96-well plate->Incubation (18-24h) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation (18-24h)->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While 4-Chloro-3-piperidin-1-yl-benzoic acid itself remains a compound with underexplored biological potential, the broader class of piperidine-benzoic acid derivatives represents a promising area for the development of novel antimicrobial agents. The available data on related analogs suggest that systematic modification of this scaffold can lead to compounds with significant efficacy against a range of pathogens. The structure-activity relationships, though preliminary, highlight the importance of substitution on both the aromatic and heterocyclic rings. The experimental protocols and workflows detailed in this guide provide a robust framework for the future evaluation and optimization of this versatile chemical class. Further research, including the synthesis and systematic screening of a focused library of 4-Chloro-3-piperidin-1-yl-benzoic acid analogs, is warranted to fully elucidate their therapeutic potential.

References

  • How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents? (2016). Retrieved from [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. (2019). Bio-protocol, 9(21), e3410. Retrieved from [Link]

  • Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Automation of antimicrobial activity screening. (2016). Biotechnology for Biofuels, 9, 58. Retrieved from [Link]

  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2023). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). Journal of the Chemical Society of Pakistan, 41(2), 365-371. Retrieved from [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Chloro-3-piperidin-1-yl-benzoic acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The core tenets of this guide are built upon ensuring the safety of laboratory personnel, maintaining compliance with environmental regulations, and fostering a culture of proactive risk management. The procedures outlined below are designed to be a self-validating system, where each step logically follows from a thorough risk assessment.

Understanding the Hazard Profile

4-Chloro-3-piperidin-1-yl-benzoic acid is a solid organic compound. Its structure suggests it may share properties with other chlorinated organic compounds and organic acids. Therefore, it is prudent to handle it with the appropriate precautions until a full toxicological profile is established. Key potential hazards to consider include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: May cause skin and eye irritation.[1][3][4]

  • Environmental Hazard: As with many chlorinated organic compounds, it may be persistent in the environment and toxic to aquatic life.[2]

Due to these potential hazards, 4-Chloro-3-piperidin-1-yl-benzoic acid must be treated as hazardous waste unless formally determined otherwise by a qualified professional.[5][6]

Quantitative Data Summary

For context and to inform risk assessments, the following table summarizes key data for related compounds. These values should be used as a conservative guide in the absence of specific data for 4-Chloro-3-piperidin-1-yl-benzoic acid.

ParameterValue (for related compounds)Source
GHS Hazard Statements H302 (Harmful if swallowed)[2]
H315 (Causes skin irritation)[1][3]
H319 (Causes serious eye irritation)[1][3][4]
H410 (Very toxic to aquatic life with long-lasting effects)[2]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[5][7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Chloro-3-piperidin-1-yl-benzoic acid waste.

start Start: Generation of Waste characterization Waste Characterization: Is it Hazardous Waste? start->characterization non_hazardous Non-Hazardous Waste Stream characterization->non_hazardous No hazardous Hazardous Waste Stream characterization->hazardous Yes (Assume) segregation Segregate Waste: Solid vs. Liquid Halogenated vs. Non-Halogenated hazardous->segregation container Select Appropriate Container: Chemically compatible, sealed, and labeled segregation->container labeling Label Container: 'Hazardous Waste', full chemical name, date container->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup disposal Final Disposal by Licensed Facility pickup->disposal

Caption: Decision workflow for the disposal of 4-Chloro-3-piperidin-1-yl-benzoic acid waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of 4-Chloro-3-piperidin-1-yl-benzoic acid from the point of generation to final removal.

Part 1: Personal Protective Equipment (PPE) and Immediate Safety
  • Minimum PPE: Before handling the compound in any form (solid, solution, or as waste), at a minimum, wear a lab coat, safety goggles with side shields, and nitrile gloves.[8]

  • Handling: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Response: In the event of a spill, isolate the area. For small solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[9] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.

Part 2: Waste Characterization and Segregation
  • Hazardous Waste Determination: In the absence of specific data, and in accordance with the precautionary principle, all waste containing 4-Chloro-3-piperidin-1-yl-benzoic acid should be treated as hazardous chemical waste.[6] This aligns with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][7]

  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid 4-Chloro-3-piperidin-1-yl-benzoic acid, as well as contaminated items like weighing paper and gloves, in a designated solid waste container.

    • Liquid Waste: Solutions containing 4-Chloro-3-piperidin-1-yl-benzoic acid should be collected in a separate liquid waste container.

    • Halogenated Waste Stream: As this compound contains chlorine, it must be segregated into the halogenated organic waste stream. Do not mix with non-halogenated waste.[10] Mixing incompatible waste streams is a common and dangerous error.

    • Avoid Incompatibilities: Do not mix this acidic compound with bases or strong oxidizing agents in the same waste container.[9]

Part 3: Containerization and Labeling
  • Container Selection: Use a container that is chemically compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid.[5]

  • Labeling: Proper labeling is crucial for safety and regulatory compliance. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "4-Chloro-3-piperidin-1-yl-benzoic acid". Avoid abbreviations or formulas.

    • The date the first waste was added to the container.

    • An indication of the hazards (e.g., "Toxic," "Irritant").[7]

Part 4: Storage and Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][11] The SAA must be under the control of laboratory personnel.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7][11] Once the container is full, or within one year of the start date (check local regulations as this can vary), arrange for its removal.[6][12]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

  • Empty Containers: An "empty" container that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container can be managed as non-hazardous waste, though it is best practice to deface the label.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By following this detailed protocol for the disposal of 4-Chloro-3-piperidin-1-yl-benzoic acid, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining strict compliance with regulatory standards. When in doubt, always consult with your institution's EHS department for guidance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • University of Pennsylvania, Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines.
  • Safety Data Sheet for Benzoic Acid. (2012, May 1).
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for Benzoic Acid.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet for Benzoic Acid.
  • Echemi. (n.d.). 4-CHLORO-3-(2-OXOPYRROLIDIN-1-YL)BENZOIC ACID Safety Data Sheets.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for 4-Chlorobenzoic acid.
  • ChemicalBook. (2025, July 26). 4-PIPERIDIN-1-YL-BENZOIC ACID - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid.
  • Fisher Scientific. (2010, August 10). Safety Data Sheet for 4-Chlorobenzoic acid.
  • DC Chemicals. (2026, January 8). Safety Data Sheet for Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-piperidin-1-yl-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-piperidin-1-yl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.